(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIXAFNTAKZNCN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427227 | |
| Record name | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-09-2 | |
| Record name | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structure elucidation and stereochemical confirmation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a crucial protected form of the amino acid L-tryptophan frequently utilized in peptide synthesis and medicinal chemistry. We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of data to build an unassailable structural proof.
Foundational Strategy: The "Orthogonal Data" Approach
The principle of structural elucidation rests on acquiring multiple, independent lines of evidence that converge on a single, unambiguous chemical structure. For a chiral molecule like L-Tryptophan tert-butyl ester, this requires not only mapping the atomic connectivity but also confirming the three-dimensional arrangement at the stereocenter. Our strategy relies on four pillars of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral Analysis. Each technique provides a unique piece of the puzzle, and together they form a self-validating analytical workflow.
Figure 1: A logical workflow for structure elucidation, emphasizing the convergence of independent analytical techniques for final confirmation.
Mass Spectrometry: The First Checkpoint
Mass spectrometry serves as our initial and most crucial checkpoint. Its primary role is to confirm the molecular weight of the compound, thereby validating the molecular formula. For (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (C₁₅H₂₀N₂O₂), the expected monoisotopic mass is approximately 260.1525 g/mol .
High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass instruments. By providing a mass measurement with high precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition, offering a much higher degree of confidence than molecular weight alone.
Expected Fragmentation Pattern: Beyond the molecular ion peak ([M+H]⁺ at m/z 261.1598 in positive ion mode), the fragmentation pattern in MS/MS provides direct evidence of the molecule's substructures. The tert-butyl group is particularly informative due to its propensity to form a stable carbocation.
| Fragment (m/z) | Identity | Significance |
| 261.16 | [M+H]⁺ | Molecular Ion (Protonated) |
| 205.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl ester, a highly characteristic fragmentation pathway. |
| 188.08 | [M+H - C₄H₉O₂]⁺ | Loss of the entire tert-butoxycarbonyl group. |
| 130.07 | [C₉H₈N]⁺ | Indolemethyl cation, the characteristic fragment for the tryptophan side chain. |
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is chosen to generate the [M+H]⁺ ion.
-
Analysis: Acquire the full scan spectrum to identify the [M+H]⁺ peak. Subsequently, perform a tandem MS (MS/MS) experiment by isolating the 261.16 m/z ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragments.
Infrared Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. While it doesn't reveal the full connectivity, it quickly verifies that the expected chemical moieties are present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Interpretation |
| ~3400 | N-H Stretch | Indole N-H | Confirms the presence of the indole ring. |
| ~3300-3380 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the free amino group. |
| ~2850-2980 | C-H Stretch | Aliphatic (tert-butyl, CH, CH₂) | Confirms the aliphatic portions of the molecule. |
| ~1735 | C=O Stretch | Ester Carbonyl | Strong, sharp peak confirming the ester functional group. This is a key differentiator from the free acid. |
| ~1250 & 1150 | C-O Stretch | Ester C-O | Confirms the ester linkage. |
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small, solvent-free sample of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Compare the observed absorption bands with established correlation tables to confirm the presence of the expected functional groups.
NMR Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. The expected chemical shifts are influenced by the solvent used; deuterated chloroform (CDCl₃) is a common choice.
¹H NMR Spectroscopy: Proton Environment The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Insight |
| Indole N-H | ~8.1 | broad singlet (br s) | 1H | Exchangeable proton on the indole ring. |
| Ar-H (indole) | ~7.0-7.6 | multiplets (m) | 5H | Aromatic protons of the indole system. |
| α-H | ~3.7 | doublet of doublets (dd) | 1H | The chiral center proton, coupled to the two β-protons. |
| β-H₂ | ~3.2 | multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center. |
| NH₂ | ~1.6 | broad singlet (br s) | 2H | Exchangeable protons of the primary amine. |
| tert-Butyl | ~1.45 | singlet (s) | 9H | Strong, sharp signal characteristic of the nine equivalent protons of the t-butyl group. |
¹³C NMR Spectroscopy: Carbon Skeleton This spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected δ (ppm) | Key Insight |
| C=O (Ester) | ~175 | Carbonyl carbon, deshielded by oxygen. |
| Ar-C (Indole) | ~110-136 | Carbons of the indole ring system. |
| C(CH₃)₃ (Quaternary) | ~81 | The quaternary carbon of the tert-butyl group. |
| α-C | ~55 | The chiral carbon, attached to the nitrogen. |
| β-C | ~28 | The methylene carbon of the side chain. |
| C(CH₃)₃ (Methyls) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
2D NMR: Connecting the Pieces While 1D NMR suggests the pieces, 2D NMR proves their connections.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A crucial correlation would be observed between the α-H (~3.7 ppm) and the β-H₂ protons (~3.2 ppm), confirming the structure of the amino acid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (α-C, β-C, tert-butyl methyls, and aromatic C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall assembly. It shows correlations between protons and carbons that are two or three bonds away.
Figure 2: Diagram of essential HMBC correlations needed to confirm the structure of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate.
The correlation between the tert-butyl protons (~1.45 ppm) and the ester carbonyl carbon (~175 ppm) is the definitive proof of the ester linkage. Similarly, correlations from the α-H and β-H₂ to the indole carbons confirm the attachment of the amino acid side chain to the heterocyclic ring.
Chiral Analysis: Confirming Stereochemical Integrity
The "(S)" designation is critical and requires experimental verification. Enantiomeric purity is paramount in drug development, as different enantiomers can have vastly different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Column: A column with a chiral stationary phase, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is selected.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is used, monitoring at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).
-
Analysis: A small amount of the racemic (R/S) mixture is first injected to determine the retention times of both enantiomers. Subsequently, the (S)-enantiomer sample is injected. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. A result of >99% e.e. is typically required.
Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. The (S)-enantiomer of L-Tryptophan tert-butyl ester is expected to be levorotatory (negative rotation). While less precise for purity determination than chiral HPLC, it provides a quick confirmation of the bulk sample's stereochemical identity. The specific rotation ([α]) is a characteristic physical property of the compound.
Conclusion: A Unified Structural Proof
The structure of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is confirmed by the convergence of all analytical data. HRMS validates the elemental composition. IR spectroscopy confirms the presence of the required amine, indole, and ester functional groups. A full suite of 1D and 2D NMR experiments maps the complete atomic connectivity, with key HMBC correlations definitively establishing the ester linkage and side-chain position. Finally, chiral HPLC confirms the enantiomeric purity and the (S) configuration at the chiral center. This rigorous, multi-faceted approach ensures the identity, purity, and stereochemical integrity of this important synthetic building block.
References
-
Title: High-Resolution Mass Spectrometry. Source: Michigan State University Department of Chemistry. URL: [Link]
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate CAS number and synonyms
An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known as L-Tryptophan tert-butyl ester, is a critical protected amino acid derivative utilized extensively in synthetic chemistry. Its primary application lies in solid-phase and solution-phase peptide synthesis, where the tert-butyl ester moiety serves as a robust protecting group for the C-terminus carboxylic acid. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its strategic application in the development of peptide-based therapeutics.
Compound Identification and Chemical Identity
The accurate identification of chemical reagents is fundamental to scientific reproducibility. (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is most commonly supplied and utilized as its hydrochloride salt to improve stability and handling. There is some ambiguity in the literature and commercial listings regarding the CAS number for the hydrochloride salt; however, the following identifiers are authoritatively recognized.
The parent compound, the free amino ester, is identified by PubChem Compound ID 7020175. The more common hydrochloride salt is detailed below.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | [1] |
| CAS Number | 115692-31-4, 16874-09-2 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 296.79 g/mol | [1] |
| PubChem CID | 11514895 | [1] |
Common Synonyms:
Physicochemical and Handling Properties
The physical properties of L-Tryptophan tert-butyl ester hydrochloride are crucial for its storage, handling, and use in synthesis.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [3] |
| Optical Rotation | [α]²⁴D = +18 ± 2° (c=1 in Methanol) | [3] |
| Solubility | Soluble in methanol and water. Limited solubility in non-polar organic solvents. The parent L-Tryptophan is most soluble in water.[3][5] | |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is hygroscopic and sensitive to light.[3][6] | |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong acids, which will cleave the tert-butyl ester.[7] |
Core Application: A Strategic Tool in Peptide Synthesis
The primary utility of L-Tryptophan tert-butyl ester lies in its role as a building block for peptide synthesis. The tert-butyl ester functions as a temporary protecting group for the C-terminal carboxyl group of the tryptophan residue.
Expert Rationale for Use: The selection of the tert-butyl ester is a strategic choice rooted in the principles of orthogonal protection strategies, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).
-
Acid Lability: The tert-butyl ester is highly stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated removal of the N-terminal Fmoc group during chain elongation.[8]
-
Final Cleavage: It is readily cleaved under strongly acidic conditions, typically using a cleavage cocktail containing trifluoroacetic acid (TFA). This allows for the simultaneous deprotection of the C-terminus and acid-labile side-chain protecting groups (e.g., Boc, Trt) in a single, final step.[9]
-
Improved Solubility: Esterification of the carboxyl group can enhance the solubility of the amino acid derivative in organic solvents used during coupling reactions compared to the zwitterionic free amino acid.[3]
The diagram below illustrates the role of H-Trp-OtBu in a standard dipeptide synthesis workflow.
Synthesis and Purification Protocol
The synthesis of L-Tryptophan tert-butyl ester is a multi-step process that requires careful control to prevent side reactions, most notably alkylation of the indole ring.[10] A common and effective strategy involves the initial protection of the α-amino group, followed by esterification, and concluding with selective deprotection of the α-amino group.
Workflow Diagram: Representative Synthesis
Step-by-Step Experimental Protocol
This protocol is a representative amalgamation of standard procedures for amino acid protection and esterification.[11][12]
Step 1: Synthesis of N-α-Boc-L-Tryptophan
-
Rationale: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering with the subsequent esterification reaction. This reaction is performed under basic conditions.[11]
-
Procedure:
-
Suspend L-Tryptophan (1.0 eq.) in a mixture of DMSO and water.
-
Add sodium hydroxide (2.0 eq.) and stir until the solution becomes clear.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and perform an acidic workup by acidifying with cold 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Tryptophan, typically as a white solid.
-
Step 2: Synthesis of Boc-L-Tryptophan tert-butyl ester
-
Rationale: Esterification is achieved using tert-butanol under anhydrous acidic conditions. The use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst facilitates the reaction under relatively mild conditions, minimizing side reactions on the sensitive indole ring.[12]
-
Procedure:
-
Dissolve Boc-L-Tryptophan (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Add anhydrous magnesium sulfate (MgSO₄) to act as a dehydrating agent.
-
Add tert-butanol (3.0-5.0 eq.).
-
Cool the mixture to 0°C and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to yield pure Boc-L-Tryptophan tert-butyl ester.
-
Step 3: Selective Deprotection to Yield L-Tryptophan tert-butyl ester Hydrochloride
-
Rationale: The Boc group is selectively removed using a strong acid, TFA, leaving the tert-butyl ester intact. The resulting free amine is then converted to its more stable hydrochloride salt.[13]
-
Procedure:
-
Dissolve the purified Boc-L-Tryptophan tert-butyl ester (1.0 eq.) in anhydrous DCM.
-
Cool to 0°C and add trifluoroacetic acid (TFA, 10 eq., often as a 25-50% solution in DCM) dropwise.
-
Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
To obtain the hydrochloride salt, dissolve the residue in a minimal amount of diethyl ether and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in dioxane.
-
The product will precipitate as a white solid. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.
-
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the final product.
| Technique | Expected Results |
| ¹H-NMR | The spectrum should show characteristic peaks for the indole ring protons (δ ~7.0-8.0 ppm), the α-proton (δ ~4.0-4.5 ppm), the β-protons (δ ~3.0-3.5 ppm), and a distinct singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4-1.5 ppm).[11] |
| ¹³C-NMR | Expected signals include those for the indole carbons, the ester carbonyl carbon (δ ~170 ppm), the quaternary carbon of the tert-butyl group (δ ~80-82 ppm), and the methyl carbons of the tert-butyl group (δ ~28 ppm).[14] |
| FT-IR | Key stretches include N-H stretching of the primary amine and indole (broad, ~3300-3400 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and aromatic C-H and C=C bands. |
| Mass Spectrometry | ESI-MS should show a prominent [M+H]⁺ ion corresponding to the mass of the free base (C₁₅H₂₀N₂O₂), m/z ≈ 261.16. |
| Chiral HPLC | Analysis on a chiral column is necessary to confirm the enantiomeric purity and ensure that no racemization occurred during synthesis. |
Conclusion
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is an indispensable reagent in the field of peptide chemistry. Its unique combination of a sensitive indole side chain and an acid-labile C-terminal protecting group makes it a valuable but challenging synthetic target. A thorough understanding of its properties, a well-designed synthetic strategy that mitigates side reactions, and rigorous analytical confirmation are paramount for its successful application in the synthesis of complex peptides for research and drug development. This guide provides the foundational knowledge for researchers to confidently procure, synthesize, and utilize this important molecule.
References
-
Royal Society of Chemistry. Supplementary Information for Chemical Communications. [Link]
-
PubChem. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]
-
Crysdot LLC. (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Wünsch, E., Jaeger, E., Kisfaludy, L., & Löw, M. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-318. [Link]
-
PubChem. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]
-
Li, W., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(9), 13884-13899. [Link]
-
Crivello, J. V. (2006). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. The Journal of Organic Chemistry, 71(25), 9503-9506. [Link]
-
Crysdot LLC. (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]
-
Dove Research & Analytics Laboratory. L-Tryptophan tert-Butyl Ester Hydrochloride. [Link]
-
Yang, H., et al. (2019). Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. Journal of Chemical & Engineering Data, 64(10), 4345-4355. [Link]
Sources
- 1. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C15H21ClN2O2 | CID 11514895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 115692-31-4|(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 7. L-Tryptophan | 73-22-3 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate mechanism of action
An In-depth Technical Guide on the Core Utility and Application of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (Boc-L-Tryptophan) in Drug Development
Foreword: Redefining "Mechanism of Action" for a Foundational Reagent
To the dedicated researcher, scientist, and drug development professional, the term "mechanism of action" typically signifies the direct interaction of a therapeutic agent with a biological target to elicit a pharmacological response. However, for certain indispensable molecules in the synthetic chemist's toolkit, the "mechanism of action" is more aptly described as a "mechanism of utility"—the specific chemical role that enables the creation of therapeutically active compounds. (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known as Nα-Boc-L-tryptophan, is a prime example of such a foundational reagent.[] This guide provides an in-depth exploration of its core utility, focusing on the chemical principles that make it a cornerstone in the synthesis of novel therapeutics.
Core Principles: The Indispensable Role of the Boc Protecting Group
At its core, Boc-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is reversibly protected by a tert-butoxycarbonyl (Boc) group.[] This simple modification is the key to its profound utility in the complex, multi-step process of peptide synthesis and the development of tryptophan-based drug candidates.[][2]
The primary function of the Boc group is to prevent the highly reactive amino group of tryptophan from participating in unwanted side reactions during peptide bond formation.[] By selectively "masking" the amine, chemists can precisely control the sequence of amino acid addition, ensuring the synthesis of peptides with a defined structure and function.[]
The utility of the Boc group is defined by two critical characteristics:
-
Stability: It is robust enough to withstand a variety of reaction conditions used for peptide coupling.[3]
-
Facile Cleavage: It can be readily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without compromising the integrity of the newly formed peptide chain.[][3]
This elegant "protect-couple-deprotect" cycle is the fundamental workflow of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptide therapeutics.
Visualizing the Protection and Deprotection Cycle
Caption: Mechanism of IDO1 inhibition by tryptophan analogs.
Synthesis of Ligands for Neurological and Metabolic Targets
The versatility of Boc-L-tryptophan extends to the development of therapeutics for neurological and metabolic disorders. Its derivatives have been utilized in the synthesis of:
-
Neurotransmitter Analogs: To study and modulate serotonin pathways, given that tryptophan is the metabolic precursor to serotonin. [4]* Melanocortin Receptor (MCR) Ligands: These receptors are involved in a range of physiological processes, and Boc-L-tryptophan derivatives can be used to create selective ligands for these targets. [3]
Experimental Protocols: A Practical Guide
The following protocols provide a standardized framework for the application of Boc-L-tryptophan in a research setting.
Protocol: Boc Protection of L-Tryptophan
This protocol describes the synthesis of Nα-Boc-L-tryptophan from L-tryptophan.
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1M Sodium Hydroxide (NaOH)
-
Dioxane
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve L-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.
-
Add 1M NaOH (1 equivalent) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Adjust the pH of the solution to ~2-3 by the slow addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Nα-Boc-L-tryptophan as a white solid. [5]
Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the Boc group from a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the newly formed N-terminal ammonium salt by washing with a solution of 5-10% DIPEA in DCM.
-
Wash the resin again with DCM to prepare for the next coupling step.
Experimental Workflow for SPPS using Boc-L-Tryptophan
Caption: Stepwise workflow for Solid-Phase Peptide Synthesis (SPPS).
Data Summary: Physicochemical Properties
A clear understanding of the physicochemical properties of Boc-L-tryptophan is essential for its effective use.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-(1H-indol-3-yl)propanoic acid | [] |
| CAS Number | 13139-14-5 | [] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [] |
| Molecular Weight | 304.34 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Melting Point | 136 °C (decomposes) | [] |
| Storage | 2-8 °C | [] |
Conclusion: A Gateway to Therapeutic Innovation
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is more than a mere synthetic intermediate; it is an enabling tool that empowers drug discovery and development. Its "mechanism of action" lies in the elegant and efficient protection of the tryptophan amine, a critical function that unlocks the potential to synthesize a vast array of complex peptides and small molecule therapeutics. From cancer immunotherapy to neuropharmacology, the utility of Boc-L-tryptophan is a testament to the profound impact of fundamental chemical principles on the advancement of medicine. The continued application of this and similar reagents will undoubtedly continue to fuel the pipeline of novel and life-saving drugs.
References
-
PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Available from: [Link]
-
MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Available from: [Link]
-
PubChem. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. Available from: [Link]
-
PMC. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Available from: [Link]
-
Aapptec Peptides. Boc-Trp(Boc)-OH [144599-95-1]. Available from: [Link]
-
Frontiers in Immunology. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Available from: [Link]
Sources
An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate: Synthesis, Properties, and Applications
Introduction
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as L-Tryptophan tert-butyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[1][2] As a protected derivative of the essential amino acid L-tryptophan, its unique structural features— a sterically hindered tert-butyl ester and a reactive indole nucleus—make it an invaluable intermediate in the synthesis of complex peptides and pharmacologically active molecules.[2][3] The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during peptide coupling while allowing for selective deprotection under specific acidic conditions.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of this versatile compound, tailored for researchers and professionals in drug development.
Historical Context and Discovery
The development of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate is intrinsically linked to the advancements in peptide synthesis. The need for reliable and selectively removable protecting groups for amino acids became paramount with the advent of solid-phase peptide synthesis (SPPS) pioneered by Merrifield in 1963.[4] While earlier methods focused on simpler alkyl esters, the tert-butyl group offered distinct advantages due to its stability under a wide range of reaction conditions and its facile cleavage with acids like trifluoroacetic acid (TFA), a cornerstone of modern peptide chemistry.[4] The synthesis of tert-butyl esters of various amino acids, including tryptophan, was explored to facilitate the controlled, stepwise assembly of peptide chains.[6] This led to the establishment of L-Tryptophan tert-butyl ester as a commercially available and widely used reagent in both academic and industrial research.
Physicochemical Properties
A clear understanding of the physicochemical properties of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C15H20N2O2 | [7] |
| Molecular Weight | 260.33 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| CAS Number | 16874-09-2 (for the free base) | [7] |
| Hydrochloride CAS | 16874-09-2 | [3] |
| Hydrochloride Molecular Formula | C15H20N2O2•HCl | [3] |
| Hydrochloride Molecular Weight | 296.79 g/mol | [9] |
Synthesis and Chiral Integrity
The synthesis of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate with high enantiopurity is of utmost importance for its applications in pharmaceuticals, where stereochemistry dictates biological activity. Several synthetic strategies have been developed, primarily focusing on direct esterification of L-tryptophan or variations of enantioselective methods.
Direct Esterification of L-Tryptophan
This is the most common and straightforward approach. It involves the reaction of L-tryptophan with a tert-butylating agent in the presence of an acid catalyst. A common method involves the use of isobutylene and a strong acid like sulfuric acid.
Experimental Protocol: Synthesis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate via Direct Esterification
-
Reaction Setup: Suspend L-tryptophan in a suitable solvent such as dioxane in a pressure-resistant vessel.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
tert-Butylation: Cool the mixture and introduce a stream of isobutylene gas or add liquid isobutylene.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for several hours to days, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the excess isobutylene. Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate.
Caption: Direct Esterification of L-Tryptophan.
Enantioselective Synthesis and Chiral Resolution
While direct esterification of the naturally occurring L-tryptophan is the most common route, methods for enantioselective synthesis and chiral resolution are also relevant in the broader context of asymmetric synthesis.
-
Enantioselective Synthesis: These methods typically involve the asymmetric construction of the amino acid backbone. For instance, enantioselective alkylation of a glycine enolate equivalent with a suitable indole-containing electrophile, followed by esterification, can provide the target molecule.[10] Another approach is the enantioselective N-H insertion reaction of vinyldiazoacetates with tert-butyl carbamate, catalyzed by a combination of an achiral rhodium catalyst and a chiral phosphoric acid.[11]
-
Chiral Resolution: This technique involves the separation of a racemic mixture of tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate. This can be achieved through several methods, including:
-
Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: Utilizing enzymes, such as lipases, that selectively acylate one enantiomer of the racemic amino ester, allowing for the separation of the acylated product from the unreacted enantiomer.[12][13]
-
Caption: Chiral Resolution Strategies.
Applications in Drug Discovery and Development
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a cornerstone in the synthesis of a wide array of pharmaceutical agents.[1][2] Its utility stems from its role as a protected precursor to the tryptophan moiety, which is a common structural motif in biologically active molecules.
Peptide Synthesis
Precursor for Complex Pharmaceutical Intermediates
Beyond standard peptide synthesis, L-tryptophan tert-butyl ester serves as a starting material for more complex, functionalized tryptophan derivatives. The indole ring can be selectively modified at various positions to introduce different functionalities. For example, C7 functionalization of N-Boc-L-tryptophan methyl ester has been demonstrated, and similar chemistry can be applied to the tert-butyl ester.[15][16] These modifications are crucial for tuning the pharmacological properties of the final drug candidates.
Role in the Synthesis of Bioactive Molecules
The tryptophan scaffold is present in numerous natural products and synthetic drugs with diverse biological activities. L-Tryptophan tert-butyl ester is a key starting material for the synthesis of analogs of these molecules. For instance, it is used in the development of:
-
Antitumor Agents: Derivatives of tryptophan are being investigated as potential anticancer drugs.[8]
-
Serotonin Precursors: As a derivative of tryptophan, it plays a role in research concerning the synthesis of compounds that modulate serotonin pathways, which are implicated in mood regulation and sleep disorders.[1][2]
-
Enzyme Inhibitors: The indole moiety of tryptophan can interact with the active sites of various enzymes. Modified tryptophan derivatives synthesized from the tert-butyl ester are being explored as inhibitors for targets like indoleamine 2,3-dioxygenase (IDO-1), which is relevant in cancer immunotherapy.[17]
Conclusion
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a critically important molecule in the field of organic and medicinal chemistry. Its discovery and widespread adoption have been driven by the needs of modern peptide synthesis and drug discovery. The robust yet selectively cleavable nature of the tert-butyl ester protecting group, combined with the versatile reactivity of the tryptophan scaffold, ensures its continued relevance as a key building block for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of pharmaceutical development.
References
- L-Tryptophan tert-butyl ester hydrochloride | 16874-09-2 - J&K Scientific LLC. (URL: )
- L-Tryptophan tert-butyl ester hydrochloride - Chem-Impex. (URL: )
- Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products - ediss.sub.hamburg. (URL: )
- Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)
- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES Lukas Junk,a,b* Angelika Ullrich,a Uli Kazmaiera,b aInstitute of Organic Chemistry,. (URL: )
- Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC - NIH. (URL: )
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - NIH. (URL: )
- N-Boc-l-tryptophan methyl ester - ( - 1 - Organic Syntheses Procedure. (URL: )
- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (URL: )
- L-Tryptophan t-butyl ester hydrochloride | CAS 16874-09-2 | SCBT. (URL: )
- Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )
- (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)
- Clickable tryptophan modification for late-stage diversification of n
-
t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. (URL: [Link])
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
- Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. (URL: )
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC. (URL: )
- (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)
-
Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed. (URL: [Link])
-
Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of ( S)-dapoxetine | Request PDF. (URL: [Link])
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Semantic Scholar [semanticscholar.org]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C15H21ClN2O2 | CID 11514895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. | Semantic Scholar [semanticscholar.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate literature review
An In-depth Technical Guide to (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Introduction
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly referred to as L-Tryptophan tert-butyl ester (H-Trp-OtBu), is a pivotal derivative of the natural amino acid L-tryptophan. Its strategic importance in the fields of medicinal chemistry and drug development stems from its role as a versatile building block in peptide synthesis. The incorporation of a tert-butyl ester group at the C-terminus provides temporary protection of the carboxylic acid functionality. This protection is crucial for preventing undesirable side reactions during the sequential coupling of amino acids to form a peptide chain.
The choice of the tert-butyl group is deliberate; it is sterically bulky and stable under a wide range of reaction conditions, including the basic conditions often used for Nα-Fmoc group removal in solid-phase peptide synthesis (SPPS). However, it can be cleanly and efficiently removed under moderately acidic conditions, offering orthogonality with other protecting groups. This guide provides a comprehensive overview of the synthesis, properties, applications, and critical considerations for the effective use of H-Trp-OtBu in modern research and development.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | [1] |
| Common Names | L-Tryptophan tert-butyl ester, H-Trp-OtBu | [1] |
| CAS Number | 16874-09-2 (Free base), 115692-31-4 (HCl salt) | [1][2] |
| Molecular Formula | C15H20N2O2 | [2] |
| Molecular Weight | 260.33 g/mol | [2] |
| Appearance | Varies; often a solid or oil | [3] |
Synthesis and Chiral Integrity
The synthesis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate typically starts from L-tryptophan. A common strategy involves the simultaneous protection of both the amino and carboxyl groups, followed by the selective deprotection of the amino group.
A widely used precursor is N-Boc-L-tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[4] This intermediate can then be esterified. The final step involves the selective removal of the N-Boc group to yield the desired product, often as a hydrochloride salt to improve stability and handling.
Caption: General synthesis pathway for H-Trp-OtBu.
Maintaining Chiral Purity
Ensuring the enantiomeric purity of the final product is paramount, as the biological activity of peptides is highly dependent on their stereochemistry.[5]
-
Starting Material: The synthesis must begin with high-purity L-tryptophan.
-
Reaction Conditions: Esterification and deprotection conditions are generally mild enough to prevent racemization at the α-carbon.
-
Analytical Verification: The optical purity of the synthesized compound should be rigorously verified. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this analysis.[6] This technique allows for the separation and quantification of both the (S) and (R) enantiomers.[5][6]
Applications in Peptide Synthesis
The primary application of H-Trp-OtBu is as a building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl ester serves as a C-terminal protecting group that is orthogonal to the Nα-Fmoc protecting group used in the most common SPPS strategy.[7][8]
Role in Fmoc-Based SPPS
In Fmoc-based SPPS, the peptide is assembled on a solid support (resin).[7][9] Each cycle of amino acid addition involves two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in DMF.[9] The tert-butyl ester on the C-terminal tryptophan residue remains stable under these conditions.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.
H-Trp-OtBu is used when tryptophan is the C-terminal residue of a peptide fragment that will be synthesized in solution and later coupled to another fragment. More commonly, its N-Boc protected counterpart, Boc-Trp-OtBu, is used in syntheses where both termini need distinct and orthogonal protection schemes.
Caption: Simplified workflow of a single SPPS cycle.
Key Reactions: Deprotection of the Tert-Butyl Ester
The removal of the tert-butyl ester is a critical step, typically performed at the end of the synthesis during the final cleavage from the resin and removal of all side-chain protecting groups.[7][10]
Mechanism and Reagents
The deprotection is an acid-catalyzed process, most commonly achieved using strong acids like trifluoroacetic acid (TFA).[11][12]
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
The reaction proceeds via protonation of the ester carbonyl, followed by the departure of the stable tert-butyl cation.[10][12] This cation is highly reactive and is the source of potential side reactions.
Challenges: Indole Alkylation and the Role of Scavengers
The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack by the tert-butyl cation generated during deprotection.[8][10] This can lead to the formation of a tert-butylated tryptophan side product, an impurity that can be difficult to remove.[13][14]
To prevent this, "scavengers" are added to the cleavage cocktail.[10][11] These are molecules that can efficiently trap the tert-butyl cation.
-
Triisopropylsilane (TIS): A common scavenger that reacts with the cation via hydride transfer.
-
Water: Can react with the cation to form tert-butanol.
-
Dithiothreitol (DTE) or Ethanedithiol (EDT): Thiol-based scavengers that are particularly effective in protecting tryptophan and other sensitive residues like methionine and cysteine.[10][13]
A typical cleavage cocktail is a mixture of TFA, TIS, water, and sometimes EDT.[13] The exact composition depends on the peptide sequence.
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory conditions and peptide sequences.
Protocol 1: N-Boc Deprotection to Yield H-Trp-OtBu HCl
This protocol describes the removal of the N-Boc group from Boc-Trp-OtBu.
-
Dissolution: Dissolve Boc-L-tryptophan tert-butyl ester (1.0 eq) in a minimal amount of a suitable organic solvent, such as 1,4-dioxane or ethyl acetate.
-
Acidification: Cool the solution in an ice bath (0 °C). Add a solution of 4 M HCl in 1,4-dioxane (e.g., 3-4 eq) dropwise while stirring. Using HCl gas bubbled through the solution is also effective.[11]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid or oil is the hydrochloride salt of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate.
-
Purification: The crude product can be purified by trituration with a non-polar solvent like diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Final Peptide Cleavage and Tert-Butyl Deprotection
This protocol outlines the final cleavage of a peptide from a resin, which simultaneously removes the C-terminal tert-butyl ester and acid-labile side-chain protecting groups.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For a peptide containing tryptophan, a common mixture is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). If methionine or cysteine are present, add 2.5% EDT.[13] Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.[13]
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Conclusion
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate and its N-protected derivatives are indispensable reagents in the synthesis of tryptophan-containing peptides. The tert-butyl ester provides robust protection of the C-terminus, which is critical for the controlled, stepwise assembly of the peptide chain. While its removal requires strongly acidic conditions that can lead to side reactions on the sensitive indole nucleus, a thorough understanding of the deprotection mechanism and the rational use of scavenger cocktails can effectively mitigate these challenges. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this key building block for the successful synthesis of complex peptides for therapeutic and research applications.
References
-
Applied Peptide Technologies. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Retrieved from [Link]
-
Stetsenko, D. A., & Palladino, P. (2010). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 12(22), 5184–5187. Retrieved from [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Min, J. Z., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of Analytical Methods in Chemistry, 2015, 810139. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Lv, P. C., et al. (2010). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 15(9), 6136-6144. Retrieved from [Link]
-
Lumb, J. P., et al. (2015). N-Boc-l-tryptophan methyl ester. Organic Syntheses, 92, 373-386. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Lóki, K., et al. (2015). Separation and determination of the tryptophan enantiomers. Acta Universitatis Sapientiae, Alimentaria, 8(1), 60-72. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10134. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. Retrieved from [Link]
-
Löw, M., et al. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1637-1642. Retrieved from [Link]
Sources
- 1. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C15H21ClN2O2 | CID 11514895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 1 g | Request for Quote [thermofisher.com]
- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
An In-Depth Technical Guide to the Safe Handling of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Section 1: Introduction & Compound Profile
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known in the scientific community as L-Tryptophan tert-butyl ester, is a protected derivative of the essential amino acid L-Tryptophan.[1][2] Its strategic importance in drug discovery and peptide synthesis stems from the temporary masking of the carboxylic acid group by a sterically hindered tert-butyl ester. This protection prevents unwanted side reactions during peptide coupling and other synthetic transformations, allowing for the controlled and sequential assembly of complex molecules.[1] It serves as a critical building block in the synthesis of pharmaceuticals, particularly those targeting mood regulation and sleep disorders, owing to its role as a serotonin precursor.[1]
However, the very features that make this compound a valuable synthetic tool—its reactive amino and indole groups and the specific nature of the tert-butyl ester—also necessitate a rigorous and informed approach to its handling and safety. The indole nucleus can be susceptible to oxidation and electrophilic substitution, while the tert-butyl ester is sensitive to acidic conditions.[3][4] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.
Section 2: Chemical & Physical Properties
A thorough understanding of the compound's physical and chemical properties is the foundation of a robust safety protocol. These characteristics influence storage conditions, appropriate handling techniques, and potential reactivity.
| Property | Value | Source(s) |
| Chemical Name | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | [5] |
| Common Synonyms | L-Tryptophan tert-butyl ester, H-Trp-OtBu | [6] |
| CAS Number | 115692-31-4 (for Hydrochloride salt) | [5][6] |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ (for Hydrochloride salt) | [6] |
| Molecular Weight | 296.79 g/mol (for Hydrochloride salt) | [6] |
| Appearance | Off-white to white solid/powder | [7] |
| Melting Point | 51 - 54 °C (124 - 129 °F) | |
| Boiling Point | 253 - 254 °C (487 - 489 °F) | |
| Partition Coefficient | log Pow: 2.14 (Bioaccumulation is not expected) | |
| Sensitivity | Air and light sensitive |
Section 3: Hazard Identification & Risk Assessment
While not classified as acutely toxic, (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate requires careful handling due to its irritant properties and the potential hazards associated with its structural motifs. A thorough risk assessment should be conducted before any procedure.
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[7] Precautionary statements advise rinsing cautiously with water for several minutes and seeking ophthalmological attention if contact occurs.
-
Skin Irritation: The compound may cause skin irritation upon contact.[7][8] In case of skin contact, all contaminated clothing should be removed immediately, and the affected area rinsed with plenty of water.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7][8] Handling procedures should be designed to minimize the generation of dust.
-
Ingestion: The compound may be harmful if swallowed.[9] If ingested, the recommended first aid is to have the victim drink water and consult a physician immediately.
-
Combustibility: While not highly flammable, the compound is combustible and can form explosive mixtures with air upon intense heating.
The indole ring, a core component of the molecule, contributes to its toxicological profile. Indole itself is classified as harmful if swallowed and is a known irritant.[9][10]
Section 4: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and solution preparation activities should be performed inside a certified chemical fume hood.[11] This is the primary engineering control to prevent inhalation of dust and to contain any potential spills.
-
Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of airborne contaminants.[7]
Personal Protective Equipment (PPE): A hazard assessment is crucial for selecting the appropriate PPE for any given task.[12] The following table provides a baseline for handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI-Z87.1 compliant safety glasses with side shields or chemical safety goggles.[7] | Protects against accidental splashes and airborne dust particles. Goggles are recommended when there is a higher risk of splashing. |
| Hand Protection | Nitrile or neoprene gloves.[13] | Provides a barrier against skin contact. It is critical to check the glove manufacturer's resistance data for the specific solvents being used. Always inspect gloves before use and change them immediately if contaminated. |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes.[14] | Prevents incidental skin contact. A lab coat should be worn at all times in the laboratory and should be laundered separately from personal clothing. |
| Respiratory Protection | Generally not required if handled in a fume hood. | If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (e.g., N95 for dusts) may be necessary.[11][15] |
Section 5: Standard Operating Procedures for Handling
Adherence to standardized protocols is key to ensuring safety and experimental reproducibility.
General Handling & Weighing
-
Preparation: Designate a clean, uncluttered area within a chemical fume hood for the procedure.
-
Don PPE: Put on all required PPE as detailed in Section 4.
-
Retrieve Compound: Remove the container from its designated storage location (e.g., freezer or desiccator). Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Using a spatula, carefully transfer the desired amount of the solid to a tared weighing vessel. Avoid generating dust by using slow, deliberate movements.[16]
-
Closure: Tightly seal the primary container immediately after use. If the compound is stored under an inert atmosphere, purge the headspace with argon or nitrogen before sealing.
-
Cleanup: Clean the spatula and weighing area thoroughly.
Storage
Proper storage is critical to maintaining the compound's purity and preventing degradation.
-
Container: Store in a tightly closed, opaque container to protect from air and light.
-
Atmosphere: For long-term storage, consider placing the container inside a desiccator or flushing with an inert gas like argon or nitrogen to mitigate degradation from air exposure.
-
Temperature: Store in a cool, dry, and well-ventilated place. Storing in a freezer is a common and recommended practice for sensitive amino acid derivatives to slow degradation.[17]
-
Segregation: Keep away from strong oxidizing agents, strong acids, and incompatible materials.[9][17]
Workflow for Routine Handling
The following diagram illustrates the logical flow for safely handling the compound during a typical laboratory procedure.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
These measures are based on standard safety data sheet recommendations. * If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. * In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin thoroughly with water/shower. Call a physician immediately. * In Case of Eye Contact: Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately. * If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.
Section 8: Waste Disposal
All waste containing (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, including surplus material, empty containers, and contaminated items (e.g., gloves, weighing paper, cleaning materials), must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. [17]Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Section 9: Conclusion
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is an indispensable tool in modern chemical and pharmaceutical research. Its effective and safe use hinges on a proactive safety culture built upon a solid understanding of its properties and potential hazards. By integrating the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific work.
References
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet for L-Tryptophan tert-butyl ester hydrochloride.
- Bio-Rad Laboratories, Inc. (n.d.). Indole Detection Reagent - Safety Data Sheet.
-
PubChem. (n.d.). (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025, December 19). Safety Data Sheet for tert-Butyl (3S)-3-amino-3-phenylpropanoate.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for Indole.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-[(propan-2-yl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Crysdot LLC. (n.d.). (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. Retrieved from [Link]
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate.
- Fisher Scientific. (2024). Safety Data Sheet for tert-Butylamine.
-
PubChem. (n.d.). 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
UW Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories. University of Washington. Retrieved from [Link]
- The University of Tennessee, Knoxville EHS. (n.d.). Personal Protective Equipment (PPE) Guide. Retrieved from The University of Tennessee, Knoxville website.
-
Wünsch, E., Jaeger, E., Kisfaludy, L., & Lŏw, M. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-318. [Link]
- Agilent Technologies. (2023, December 12). Amino Acids Kit, Part Number 5063-6588 - Safety Data Sheet.
- Löw, M., Kisfaludy, L., & Sohár, P. (1978). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1643-1651.
- Cole-Parmer. (n.d.). Material Safety Data Sheet for Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, hydrochloride.
- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole.
-
PubChem. (n.d.). tert-butyl [(2S)-1-(1H-indol-3-yl)-3-{[(2R)-3-oxo-2-[(propan-2-yl)amino]-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}propan-2-yl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Drieß, M., et al. (2019).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (S)-tert-butyl 2-aMino-3-(1H-indol-3-yl)propanoate hydrochloride | 115692-31-4 [chemicalbook.com]
- 6. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C15H21ClN2O2 | CID 11514895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. edvotek.com [edvotek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. agilent.com [agilent.com]
- 17. fishersci.ca [fishersci.ca]
A Technical Guide to the Solubility of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a tert-butyl ester derivative of the essential amino acid L-Tryptophan. Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and overall therapeutic efficacy. This document details the theoretical principles governing the solubility of this compound, presents a robust, step-by-step protocol for its experimental determination using the gold-standard shake-flask method, and discusses the key factors that modulate its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this important building block.
Introduction: The Significance of Solubility
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as L-Tryptophan tert-butyl ester, is a versatile intermediate used in peptide synthesis and as a precursor in the development of various pharmaceutical agents.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of tryptophan, enhancing its solubility in organic solvents and facilitating its use in synthetic chemistry.[1]
Understanding the solubility of this compound is paramount. In drug discovery, poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression.[2] For synthetic chemists, knowing the solubility in various organic solvents is crucial for reaction optimization, purification, and crystallization. This guide provides the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of L-Tryptophan tert-butyl ester.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is intrinsically linked to its structural and electronic properties. While specific experimental data for L-Tryptophan tert-butyl ester is not extensively published, we can infer its behavior from its constituent parts: the amino acid L-tryptophan and the bulky, nonpolar tert-butyl group.
| Property | Value / Expected Behavior | Impact on Solubility |
| Molecular Formula | C₁₅H₂₀N₂O₂ | - |
| Molecular Weight | 260.33 g/mol (Free base) | Higher molecular weight can sometimes correlate with lower solubility. |
| Structure | Amino acid core with an indole side chain and a tert-butyl ester. | The indole group provides aromaticity and H-bonding capabilities. The tert-butyl group adds significant lipophilicity. The primary amine and ester carbonyl are polar sites. |
| pKa (Predicted) | The primary amine (α-amino group) is expected to have a pKa around 7.5-8.5. | This is the key determinant of pH-dependent aqueous solubility. At pH < pKa, the molecule is protonated and cationic, enhancing water solubility. At pH > pKa, it is in its neutral, less soluble free base form. |
| logP (Predicted) | Expected to be significantly higher than L-Tryptophan (-1.06) due to the tert-butyl group. A positive logP value is anticipated. | A higher octanol/water partition coefficient (logP) indicates greater lipophilicity and generally lower aqueous solubility but higher solubility in nonpolar organic solvents. |
The interplay between the polar amino group and the lipophilic indole and tert-butyl moieties means that the solubility of this compound is highly dependent on the nature of the solvent and the pH of the aqueous medium.
The Theoretical Framework of Solubility
pH-Dependent Aqueous Solubility
As an amino acid derivative, the aqueous solubility of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is profoundly influenced by pH.[3][4][5] The primary amine group can be protonated or deprotonated, leading to different ionic species in solution.
-
At low pH (pH < pKa): The amino group is protonated (-NH₃⁺), forming a cationic species (e.g., the hydrochloride salt). This charged form interacts favorably with polar water molecules, leading to higher aqueous solubility.[6]
-
At high pH (pH > pKa): The amino group is in its neutral, free base form (-NH₂). The molecule's overall polarity is reduced, leading to lower aqueous solubility.[6]
The minimum solubility for amino acids typically occurs near their isoelectric point (pI), where the net charge is zero.[3][6] For this ester, which lacks an acidic proton on the carboxyl group, the solubility profile will be a curve that increases dramatically as the pH drops below the pKa of the amine.
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate in a selected solvent at a specified temperature (e.g., 25 °C).
Materials:
-
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (solid)
-
Solvent of interest (e.g., pH 7.4 phosphate buffer, methanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Vials:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. [7][8]A preliminary test can help estimate the required amount. [9] * Pipette a known volume of the chosen solvent (e.g., 2 mL) into the vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 200 RPM). [8] * Allow the samples to equilibrate for a sufficient time. A period of 24 to 48 hours is typically adequate to reach equilibrium. [2][8]To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured concentration does not change.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. [8]Alternatively, centrifugation can be used to pellet the solid before taking the supernatant.
-
-
Sample Analysis (Quantification):
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC-UV. Tryptophan and its derivatives have a strong UV absorbance at approximately 280 nm, though the optimal wavelength should be confirmed. [10][11] HPLC Method Example:
-
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (Gradient or Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Data Calculation:
-
Prepare a multi-point calibration curve using standard solutions of the compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
Solubility Data
Specific, publicly available solubility data for (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is limited. However, data for the parent amino acid, L-Tryptophan, provides a useful baseline for comparison. The addition of the tert-butyl group is expected to decrease aqueous solubility and increase solubility in organic solvents.
Table 1: Expected Solubility Profile and L-Tryptophan Reference Data
| Solvent | L-Tryptophan Solubility ( g/100 mL) | Expected Solubility for (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | Rationale |
| Water (neutral pH) | ~1.14 g/100mL | Lower | The large, nonpolar tert-butyl group increases lipophilicity, reducing favorable interactions with water. [1] |
| Water (acidic pH, e.g., pH 2) | Higher than neutral | Higher than neutral | Protonation of the amino group creates a charged species that is more readily solvated by water. [3][6] |
| Methanol | Soluble [12] | High | The compound can act as a hydrogen bond acceptor (amine, ester) and has a significant nonpolar character. |
| Ethanol | Sparingly Soluble [13] | Moderate to High | Similar to methanol, but the slightly lower polarity of ethanol may enhance solubility compared to the parent amino acid. |
| Acetonitrile | Sparingly Soluble [12] | Moderate to High | A polar aprotic solvent that can solvate the molecule well. |
| Dimethyl Sulfoxide (DMSO) | Soluble [14] | High | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |
Note: The expected solubility is a qualitative prediction. The protocol described in Section 4 should be used to obtain quantitative data.
Conclusion
The solubility of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a critical parameter dictated by its molecular structure. Its amphipathic nature, combining a polar amino group with significant nonpolar moieties, results in a solubility profile that is highly dependent on the solvent system. Aqueous solubility is primarily governed by pH, with significantly higher solubility observed in acidic conditions due to the protonation of the primary amine. In contrast, good solubility is anticipated in a range of polar organic solvents. For accurate and reliable quantitative data, the shake-flask method coupled with HPLC analysis remains the definitive approach. The methodologies and principles outlined in this guide provide a robust framework for researchers to confidently determine and understand the solubility of this important synthetic intermediate.
References
-
Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from oecd.org. [Link]
-
Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from oecd.org. [Link]
-
OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from situtest.com. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
-
OECD 105 - Water Solubility Test at 20°C - Analytice. (n.d.). Retrieved from analytice.com. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). PubMed. [Link]
-
OECD 105 - Phytosafe. (n.d.). Retrieved from phytosafe.com. [Link]
-
Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. (2019). Springer. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. (2007). National Institutes of Health (NIH). [Link]
-
How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]
-
Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014). Quora. [Link]
-
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). ScienceDirect. [Link]
-
L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from chemeo.com. [Link]
-
Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. (2016). ACS Publications. [Link]
-
Chromatographic analysis of tryptophan metabolites. (2014). National Institutes of Health (NIH). [Link]
-
HPLC Methods for analysis of Tryptophan - HELIX Chromatography. (n.d.). Retrieved from helixchrom.com. [Link]
-
Quantification of tryptophan in plasma by high performance liquid chromatography. (2012). SciELO. [Link]
-
Solubilities of amino acids in water at various pH values under 298.15 K. (2025). ResearchGate. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar. [Link]
-
Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. (2022). Semantic Scholar. [Link]
-
L-Tryptophan tert-butyl ester hydrochloride - Chem-Impex. (n.d.). Retrieved from chem-impex.com. [Link]
-
Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. (n.d.). ResearchGate. [Link]
- Solubilizing Compositions of L-Tryptophan and Pharmaceutical preparation there
-
2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. quora.com [quora.com]
- 9. oecd.org [oecd.org]
- 10. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K | Semantic Scholar [semanticscholar.org]
- 13. KR101125453B1 - Solubilizing Compositions of L-Tryptophan and Pharmaceutical preparation therefrom - Google Patents [patents.google.com]
- 14. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Notes for a Key Chiral Building Block: (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate , known in synthetic chemistry circles as L-Tryptophan tert-butyl ester , is a cornerstone chiral building block. Its strategic application is pivotal in the synthesis of complex peptides and pharmaceutical intermediates. The presence of the tert-butyl ester provides a robust protecting group for the carboxylic acid, allowing for selective reactions at other sites of the molecule. This guide provides an in-depth analysis of its utility, complete with detailed protocols for researchers, scientists, and professionals in drug development.
Core Properties and Strategic Importance
The primary function of this building block is to introduce the L-tryptophan residue into a molecular framework while preventing unwanted reactions at its carboxyl terminus. The tert-butyl ester is notably stable under a variety of reaction conditions but can be removed under specific acidic conditions, offering a degree of orthogonality in complex synthetic sequences.[1][2]
| Property | Value |
| IUPAC Name | (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate |
| Common Abbreviation | H-Trp-OtBu |
| CAS Number | 16874-09-2[3] |
| Molecular Formula | C15H20N2O2[3] |
| Molecular Weight | 260.33 g/mol [3] |
| Appearance | Off-white to light yellow powder |
| Chirality | (S)-configuration at the α-carbon |
| Key Feature | Acid-labile tert-butyl ester protecting group |
Applications in Peptide Synthesis
In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly using the Boc/Bzl strategy, derivatives of L-tryptophan are fundamental.[4] While this specific compound has a free amine, it is often the precursor to its Nα-protected form (e.g., Boc-Trp-OtBu), which is then used in stepwise peptide elongation. The tert-butyl ester protects the C-terminus throughout the synthesis.
Workflow: Incorporation into a Peptide Chain (as the N-protected derivative)
The following diagram illustrates the logical flow of incorporating an N-protected version of this building block, such as Boc-Trp-OtBu, into a growing peptide chain on a solid support.
Caption: General workflow for peptide chain elongation.
Experimental Protocols
The following protocols are foundational for the manipulation and application of tryptophan derivatives in synthesis.
Protocol 1: Peptide Coupling Reaction
This protocol details a standard coupling step using an Nα-Boc protected tryptophan tert-butyl ester with HBTU as the coupling agent.
Rationale: HBTU is a highly efficient coupling reagent that activates the carboxylic acid, facilitating rapid peptide bond formation while minimizing the risk of racemization, a critical factor for maintaining the biological activity of the final peptide.[5][6] DIPEA, a non-nucleophilic base, is used to deprotonate the carboxylic acid and facilitate the reaction.[7][8]
Materials:
-
Resin with a free N-terminal amine
-
Boc-L-Trp-OtBu (or other suitable N-protected tryptophan)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation: In a separate vessel, dissolve Boc-L-Trp-OtBu (1.5 eq) and HBTU (1.45 eq) in DMF. Add DIPEA (3 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.[9][10] A negative result (yellow beads) indicates successful coupling.[11][12]
Protocol 2: Cleavage of the tert-Butyl Ester
This protocol outlines the final cleavage step to deprotect the C-terminal tert-butyl ester, typically performed concurrently with cleavage from the resin and removal of side-chain protecting groups.
Rationale: Trifluoroacetic acid (TFA) is a strong acid commonly used for the final deprotection step in both Boc/Bzl and Fmoc/tBu SPPS.[4][13] The indole ring of tryptophan is susceptible to alkylation by carbocations generated during cleavage.[14] Therefore, scavengers are essential to trap these reactive species and prevent side reactions.[15][16]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification, typically by HPLC.
Visualization of Deprotection and Scavenging
The following diagram illustrates the mechanism of acid-catalyzed deprotection and the crucial role of scavengers.
Caption: Mechanism of tert-butyl ester cleavage and scavenger action.
Conclusion
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate and its N-protected derivatives are indispensable tools in modern synthetic chemistry. A thorough understanding of their properties, coupled with robust, well-reasoned protocols, is essential for their successful application. The strategic use of protecting groups and the careful management of reaction conditions, particularly during deprotection, are paramount to achieving high yields of pure, desired products.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 15, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. Retrieved January 15, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for HBTU in Complex Peptide Synthesis. Retrieved January 15, 2026.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 15, 2026.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved January 15, 2026.
- YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved January 15, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis. Retrieved January 15, 2026.
- PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved January 15, 2026.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 15, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis. Retrieved January 15, 2026.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 15, 2026.
- Wikipedia. (n.d.). HBTU. Retrieved January 15, 2026.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 15, 2026.
- BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Retrieved January 15, 2026.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 15, 2026.
- Reddit. (2023, April 28).
- BenchChem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups. Retrieved January 15, 2026.
- Atom Scientific Ltd. (n.d.). Diisopropylethylamine for Peptide Synthesis. Retrieved January 15, 2026.
- BenchChem. (n.d.). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. Retrieved January 15, 2026.
- ACS Publications. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Retrieved January 15, 2026.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 15, 2026.
- ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved January 15, 2026.
- SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved January 15, 2026.
- YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved January 15, 2026.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 15, 2026.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved January 15, 2026.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved January 15, 2026.
- Wikipedia. (n.d.). Peptide synthesis. Retrieved January 15, 2026.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved January 15, 2026.
- ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Retrieved January 15, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for Boc-Pyr-OtBu in Boc-SPPS. Retrieved January 15, 2026.
- PubMed. (n.d.). A side-reaction in the SPPS of Trp-containing peptides. Retrieved January 15, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved January 15, 2026.
- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Retrieved January 15, 2026.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved January 15, 2026.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 15, 2026.
- Organic Syntheses. (2015). N-Boc-l-tryptophan methyl ester. Retrieved January 15, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH. Retrieved January 15, 2026.
- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester. Retrieved January 15, 2026.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved January 15, 2026.
- AChemBlock. (n.d.). Boc-L-tryptophan tert-butyl ester 95%. Retrieved January 15, 2026.
- PubChem. (n.d.). (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. Retrieved January 15, 2026.
- Semantic Scholar. (n.d.).
- Semantic Scholar. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Retrieved January 15, 2026.
- ChemScene. (n.d.). (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)
- 楚肽生物科技. (n.d.). (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. Retrieved January 15, 2026.
- BOC Sciences. (n.d.). BOC-Amino Acids. Retrieved January 15, 2026.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Analytical techniques for (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
An In-Depth Technical Guide to the Analytical Characterization of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Abstract
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a tert-butyl ester derivative of the essential amino acid L-tryptophan, is a critical chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its purity, particularly its enantiomeric excess, is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound. We will explore a multi-modal approach encompassing chromatographic and spectroscopic techniques to ensure a thorough assessment of its identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for this important synthetic intermediate.
Introduction: The Analytical Imperative
The stereochemistry of pharmaceutical compounds is a critical quality attribute. For chiral molecules like (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, the presence of the undesired enantiomer can lead to reduced therapeutic efficacy or even adverse toxicological effects. Therefore, the development and validation of precise and reliable analytical methods are not merely a regulatory requirement but a fundamental aspect of quality control in the pharmaceutical industry.[1][2][3] This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and impurity identification.
Chromatographic Analysis: Purity and Enantiomeric Excess
Chromatography is a cornerstone technique for separating and quantifying the components of a mixture.[4] For (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, both reversed-phase HPLC for purity analysis and chiral HPLC for determining enantiomeric excess are indispensable.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful tool for separating the target compound from process-related impurities and degradation products. The method's success hinges on the appropriate selection of the stationary phase, mobile phase, and detection parameters.
Caption: Workflow for RP-HPLC purity analysis.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (due to the indole chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
For analysis, dilute the stock solution to 0.1 mg/mL with the diluent.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
| Temperature | 30 °C |
| Table 1: Summary of RP-HPLC parameters. |
Enantiomeric Purity by Chiral HPLC
The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analytes, leading to different retention times. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[5]
-
Instrumentation:
-
HPLC system with a quaternary or isocratic pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape. The optimal ratio may require scouting.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a solution of the compound at approximately 0.5 mg/mL in the mobile phase.
-
Prepare a solution of the racemic mixture to confirm the elution order of the enantiomers.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
| Parameter | Value |
| Column | Polysaccharide-based CSP |
| Mobile Phase | n-Hexane:Isopropanol (90:10) + 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
| Temperature | 25 °C |
| Table 2: Summary of Chiral HPLC parameters. |
Spectroscopic Analysis: Structure and Identity
Spectroscopic techniques provide invaluable information about the molecular structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR should be performed.
Caption: Logical flow for NMR structural analysis.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
-
Expected Chemical Shifts (¹H NMR, CDCl₃):
-
Indole-NH: ~8.1 ppm (broad singlet)
-
Indole aromatic protons: ~7.0-7.6 ppm (multiplets)
-
α-CH: ~3.8 ppm (triplet or doublet of doublets)
-
β-CH₂: ~3.3 ppm (multiplet)
-
NH₂: ~1.6 ppm (broad singlet)
-
tert-Butyl protons: ~1.4 ppm (singlet, 9H)
-
-
Expected Chemical Shifts (¹³C NMR, CDCl₃):
-
Carbonyl carbon: ~174 ppm
-
Indole aromatic carbons: ~110-136 ppm
-
tert-Butyl quaternary carbon: ~81 ppm
-
α-CH: ~56 ppm
-
β-CH₂: ~30 ppm
-
tert-Butyl methyl carbons: ~28 ppm
-
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to identify potential impurities.[7] Electrospray ionization (ESI) is a suitable technique for this molecule.
-
Instrumentation:
-
Mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The expected protonated molecule [M+H]⁺ for C₁₅H₂₀N₂O₂ has a monoisotopic mass of approximately 261.16 m/z.[8]
-
-
Fragmentation Analysis (MS/MS):
-
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the parent ion. Common fragmentation pathways for tryptophan derivatives involve the loss of the tert-butyl group or cleavage of the side chain.[9]
-
| Technique | Information Obtained | Expected Result |
| ¹H NMR | Proton environment, structural connectivity | Signals consistent with the structure |
| ¹³C NMR | Carbon skeleton | Signals consistent with the structure |
| MS (ESI+) | Molecular Weight | [M+H]⁺ at ~261.16 m/z |
| Table 3: Summary of Spectroscopic Data. |
Method Validation: Ensuring Reliability
All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[10][11] Validation should be performed according to ICH Q2(R1) guidelines and typically includes the evaluation of the following parameters:[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical characterization of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate requires a multi-faceted approach to ensure its identity, purity, and enantiomeric integrity. The protocols outlined in this guide provide a robust framework for researchers and quality control analysts. The combination of RP-HPLC for purity, chiral HPLC for enantiomeric excess, NMR for structural confirmation, and MS for molecular weight verification establishes a comprehensive analytical package for this critical pharmaceutical intermediate. Adherence to these scientifically sound and validated methods is essential for ensuring the quality and safety of the final drug products.
References
-
Electrospray ionization-tandem mass spectrometry for the analysis of tryptophan derivatives in food. PubMed. [Link]
-
Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst (RSC Publishing). [Link]
-
A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. MDPI. [Link]
-
LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. NIH. [Link]
-
L-Tryptophan, 3TMS derivative. NIST WebBook. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. [Link]
-
Supporting Information. Synfacts. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
TERMODYNAMICS CHARACTERIZATIONOF SOME AMINO ACIDS AND THEIR DERIVATIVES. Institute of Physical Chemistry. [Link]
-
Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. MDPI. [Link]
-
Thermal stability of amino acids. Semantic Scholar. [Link]
-
Amino Acid Esters Prevent Thermal Inactivation and Aggregation of Lysozyme. PubMed. [Link]
-
Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects. PubMed. [Link]
-
†Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. PubChem. [Link]
-
Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]
-
[Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. PubMed. [Link]
-
NMR Spectroscopy for Metabolomics Research. MDPI. [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
-
Separation and determination of the tryptophan enantiomers. ResearchGate. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. Electrospray ionization-tandem mass spectrometry for the analysis of tryptophan derivatives in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C15H21ClN2O2 | CID 11514895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols: (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
A Senior Application Scientist's Guide to Strategic Use in Synthesis
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known as L-Tryptophan tert-butyl ester (H-Trp-OtBu). We will explore its strategic importance, core applications, reaction mechanisms, and provide detailed, field-proven protocols.
Introduction: The Strategic Role of H-Trp-OtBu
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a protected form of the essential amino acid L-tryptophan. Its structure features a bulky tert-butyl ester group protecting the carboxylic acid moiety. This seemingly simple modification provides a critical tool for chemists, primarily in the field of peptide synthesis, by rendering the carboxyl group unreactive under specific conditions, allowing for selective reactions at the N-terminus.
The true workhorse in many applications is the Nα-protected version, most commonly Boc-L-Trp-OtBu . The dual protection of both the amine (with a tert-butyloxycarbonyl, or Boc, group) and the carboxylic acid (with a tert-butyl ester) creates a stable, versatile building block for complex molecular construction. The strategic value lies in the orthogonal or semi-orthogonal deprotection schemes that can be employed, offering precise control over the synthetic route.
dot graph "Molecule_Structures" { layout=neato; node [shape=none, margin=0]; rankdir="LR"; bgcolor="transparent";
} Caption: Chemical structures of H-Trp-OtBu and its N-Boc protected form.
Physicochemical Properties & Handling
Proper storage and handling are critical for maintaining the integrity of the reagent. Below is a summary of its key properties.
| Property | Value |
| Chemical Formula | C₁₅H₂₀N₂O₂[1] |
| Molecular Weight | 260.33 g/mol |
| CAS Number | 115692-31-4 (for HCl salt)[1][2] |
| Appearance | White to off-white powder |
| Storage | Store at room temperature, keep container tightly closed in a dry and well-ventilated place. |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol. |
Core Application: Peptide Synthesis
The primary application of H-Trp-OtBu and its N-protected derivatives is in peptide synthesis, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).
The "Boc/Bzl" SPPS Strategy
The classical Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is where this reagent finds a natural home.[3] In this methodology:
-
The Boc group serves as the temporary Nα-amino protecting group. It is acid-labile and is typically removed at each cycle using a moderately strong acid like Trifluoroacetic acid (TFA).[3][4]
-
The tert-butyl ester on H-Trp-OtBu can be used to protect the C-terminus of a peptide being synthesized in solution phase.
-
Benzyl-based groups (Bzl) are used for more permanent side-chain protection and require a very strong acid, such as hazardous Hydrogen Fluoride (HF), for removal during the final cleavage step.[3][5][6]
The key advantage here is the differential acid lability. The Boc group is removed by ~25-50% TFA in DCM, while the tert-butyl ester and benzyl groups remain intact until the final, much harsher HF cleavage step.[4]
dot graph "Boc_SPPS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Role in Fmoc Chemistry
While less common as a primary building block (where Fmoc-Trp(Boc)-OH is preferred), the tert-butyl protecting group itself is fundamental to modern Fmoc-based SPPS. In this strategy, the tert-butyl group is used extensively for side-chain protection (e.g., Tyr(tBu), Ser(tBu), Asp(OtBu)). The tert-butyl ester of tryptophan can be used to prepare protected peptide fragments.[7]
The stability of the tert-butyl ester to the basic conditions (typically piperidine in DMF) used to remove the Fmoc group makes it an orthogonal protecting group in this context. It remains on the peptide throughout the synthesis and is cleaved simultaneously with other tert-butyl-based side-chain protecting groups during the final TFA cleavage from the resin.[7]
Key Reactions, Mechanisms, and Critical Insights
Deprotection and the Cation Problem
The removal of both the Boc and tert-butyl ester groups proceeds via an acid-catalyzed mechanism that generates a tert-butyl cation . This electrophilic species is highly reactive and poses a significant threat to the integrity of certain amino acid residues, especially tryptophan.[4][8]
The electron-rich indole ring of tryptophan is highly susceptible to alkylation by the tert-butyl cation, leading to the formation of a +56 Da side product that complicates purification and reduces yield.[8][9]
dot graph "Deprotection_Mechanism" { layout=dot; rankdir="LR"; bgcolor="transparent"; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
} Caption: Mechanism of acid-catalyzed deprotection, side reaction, and scavenger mitigation.
The Indispensable Role of Scavengers
To prevent the deleterious side reaction described above, the addition of "scavengers" to the cleavage cocktail is non-negotiable. These are nucleophilic species designed to trap the reactive cations.
Causality Behind Scavenger Choice:
-
Triisopropylsilane (TIS): An excellent cation scavenger that works via hydride transfer.
-
Water (H₂O): Suppresses tert-butylation of the tryptophan indole ring and helps hydrolyze the trapped cations.[8]
-
1,2-Ethanedithiol (EDT): A soft nucleophile particularly effective at scavenging cations and protecting cysteine residues.[8][9]
A standard, robust cleavage cocktail for peptides containing tryptophan is a mixture of TFA, TIS, water, and EDT.[9]
| Component | Typical Ratio (v/v) | Purpose |
| TFA | 94% | Cleavage & Deprotection Reagent |
| TIS | 1% | Primary Cation Scavenger |
| H₂O | 2.5% | Suppresses Trp Alkylation |
| EDT | 2.5% | Cation & Thiol Scavenger |
Application in Medicinal Chemistry
Beyond its role as a generic building block, H-Trp-OtBu is a valuable starting material for creating more complex molecules in drug discovery. The tryptophan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.
For instance, the protected tryptophan core can undergo functionalization directly on the indole ring. A notable example is the iridium-catalyzed C7 borylation of N-Boc-L-tryptophan methyl ester, which opens a pathway to novel tryptophan derivatives by allowing subsequent cross-coupling reactions at that position.[10][11] This highlights the use of the protected amino acid ester as a platform for generating diversity in drug development programs.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of H-Trp-OtBu
This protocol describes the synthesis of Boc-L-Trp-OtBu, a key intermediate for many applications.
Materials:
-
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (H-Trp-OtBu·HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend H-Trp-OtBu·HCl (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and create the free amine. Stir for 15-20 minutes.
-
In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the starting material).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 2: Final Cleavage from Resin (with Scavengers)
This protocol is for the final deprotection of a peptide synthesized via Boc or Fmoc chemistry that contains tryptophan and is attached to an acid-labile resin (e.g., Wang or Merrifield).
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v)[9]
-
Cold diethyl ether ((C₂H₅)₂O)
-
Reaction vessel with a frit
Procedure:
-
Caution: Perform all steps in a certified fume hood. TFA is highly corrosive.
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Prepare the cleavage cocktail fresh. For 100 mg of resin, approximately 2 mL of cocktail is sufficient.[9]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Drain the filtrate containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the peptide should form immediately.[9]
-
Wash the resin with a small additional volume of TFA to recover any adsorbed peptide and add this to the ether.[9]
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and Mass Spectrometry to confirm identity and purity before further purification.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. Retrieved from [Link]
-
Ishiyama, T., et al. (2015). N-Boc-l-tryptophan methyl ester. Organic Syntheses, 92, 373-385. Retrieved from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). aapptec. Retrieved from [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Maleczka, R.E., et al. (2015). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-‐2-‐((tert-Butoxycarbonyl)amino)-‐3-‐(7-‐(4,4,5,5-‐tetramethyl-‐1,3,2-‐dioxa-borolan-‐2-‐yl)-‐1H-‐indol-‐3-‐yl)propanoate. Organic Syntheses, 92, 373-385. Retrieved from [Link]
-
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. (n.d.). Crysdot LLC. Retrieved from [Link]
Sources
- 1. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C15H21ClN2O2 | CID 11514895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 115692-31-4|(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate in Asymmetric Catalysis: Application Notes and Protocols
Introduction: The Strategic Advantage of a Protected Tryptophan Derivative in Asymmetric Synthesis
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, the tert-butyl ester of the naturally occurring amino acid L-tryptophan, is a valuable chiral building block and precursor in the field of asymmetric catalysis. Its unique structural features—a primary amine, a sterically demanding tert-butyl ester, and the nucleophilic indole side chain—provide a versatile platform for the design and synthesis of novel organocatalysts and chiral ligands. The presence of the bulky tert-butyl group often enhances solubility in organic solvents and can impart unique stereochemical control in catalytic transformations compared to its parent amino acid.
This guide provides an in-depth exploration of the applications of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate in asymmetric catalysis, complete with detailed protocols and mechanistic insights for researchers in drug development and synthetic organic chemistry.
Core Applications in Asymmetric Catalysis
The utility of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate in asymmetric catalysis can be broadly categorized into two main areas: as a precursor for chiral ligands for metal-catalyzed reactions and as a foundational structure for organocatalysts.
Precursor to Chiral Ligands for Metal-Catalyzed Reactions
The primary amine and the indole nucleus of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate serve as excellent handles for the synthesis of a variety of chiral ligands. These ligands can then be coordinated with transition metals to create highly effective and enantioselective catalysts.
Chiral phosphine ligands are paramount in asymmetric catalysis, particularly for reactions like hydrogenation and cross-coupling.[1][2][3] The primary amine of L-tryptophan tert-butyl ester can be readily transformed into a phosphine-containing moiety. The inherent chirality of the tryptophan backbone allows for the creation of a stereochemically defined environment around the metal center.
Experimental Protocol: Synthesis of a Tryptophan-Derived Aminophosphine Ligand
This protocol outlines a representative synthesis of a chiral aminophosphine ligand from (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate.
Materials:
-
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride[4]
-
Chlorodiphenylphosphine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (1.0 eq).
-
Suspend the starting material in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
In a separate flask, dissolve chlorodiphenylphosphine (2.0 eq) in anhydrous DCM.
-
Add the chlorodiphenylphosphine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminophosphine ligand.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The phosphine moiety is susceptible to oxidation; therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen.
-
Triethylamine: Acts as a base to neutralize the HCl salt of the starting material and to scavenge the HCl generated during the reaction of the amine with chlorodiphenylphosphine.
-
Anhydrous Solvents: The reagents are sensitive to moisture, which can lead to undesired side reactions.
-
Purification: Flash chromatography is essential to remove unreacted starting materials and byproducts to obtain a high-purity ligand, which is crucial for achieving high enantioselectivity in subsequent catalytic reactions.
Logical Workflow for Ligand Synthesis and Application
Sources
Unlocking Novel Protein Functionalities: A Guide to Site-Specific Modification using (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Introduction: Expanding the Proteomic Toolbox
In the intricate world of proteomics and drug development, the ability to precisely modify proteins is paramount. The 20 canonical amino acids provide a foundational blueprint for protein structure and function, yet the capacity to introduce non-canonical amino acids (ncAAs) with unique chemical properties opens up a vast landscape for innovation.[1][2][3] Site-specific incorporation of ncAAs allows for the introduction of novel functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal handles for conjugation.[1][4] This guide focuses on the application of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a tert-butyl ester protected derivative of tryptophan, as a tool for sophisticated protein engineering.
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate serves as a valuable precursor for the site-specific incorporation of a tryptophan residue. The tert-butyl ester protecting group offers the advantage of temporarily masking the carboxyl group, which can be crucial for specific synthetic strategies or for studying the impact of a free carboxylate at a particular position within a protein. This application note provides a comprehensive overview and detailed protocols for the utilization of this compound in protein modification, tailored for researchers, scientists, and professionals in drug development.
Principle of Incorporation: Genetic Code Expansion via Amber Suppression
The site-specific incorporation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate into a target protein is achieved through the powerful technique of genetic code expansion, primarily via amber stop codon suppression.[5][6][7] This methodology relies on the repurposing of the UAG (amber) stop codon, which normally signals the termination of translation.[7] To achieve this, an orthogonal translation system is introduced into the expression host, typically E. coli. This system consists of two key components:
-
An orthogonal aminoacyl-tRNA synthetase (o-aaRS) that specifically recognizes and charges the non-canonical amino acid of interest.[8][9]
-
An orthogonal suppressor tRNA (o-tRNA) with an anticodon (CUA) that recognizes the UAG codon.[5][7]
This orthogonal pair works in concert to insert the ncAA at the desired position within the protein, which is genetically encoded with a UAG codon at that specific site.
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Welcome to the technical support guide for the synthesis and optimization of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a critical building block in modern peptide synthesis and drug discovery. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions designed for chemistry professionals. Our goal is to equip you with the expertise to diagnose issues, optimize reaction conditions, and maximize the yield and purity of your target compound.
Section 1: Synthesis Overview and Key Strategic Considerations
The synthesis of L-Tryptophan tert-butyl ester typically proceeds via a two-step sequence starting from the commercially available N-Boc-L-tryptophan. This strategy is favored to prevent undesired side reactions at the amino group during the esterification process. The final step involves the selective deprotection of the N-Boc group.
The primary challenges in this synthesis are:
-
Incomplete Esterification: The bulky tert-butyl group presents steric hindrance, making the esterification reaction challenging to drive to completion.
-
Indole Ring Alkylation: The acidic conditions required for both tert-butylation and final Boc deprotection can generate a tert-butyl cation intermediate. This cation is an electrophile that can attack the electron-rich indole ring of tryptophan, leading to difficult-to-remove impurities.[1][2][3]
-
Product Purification: The structural similarity between the desired product and potential side products complicates purification by standard chromatographic methods.
-
Acid Lability: Both the tert-butyl ester and the N-Boc protecting group are sensitive to acid, requiring careful control of pH during workup and purification to avoid premature cleavage.[4][5]
General Synthesis Workflow
Caption: General two-step synthesis pathway.
Section 2: Troubleshooting Guide (Problem & Solution Format)
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low yield or incomplete conversion during the tert-butyl esterification of N-Boc-L-tryptophan.
-
Question: My TLC/LC-MS analysis shows a significant amount of unreacted N-Boc-L-tryptophan starting material after the esterification reaction. What are the likely causes and how can I improve the conversion rate?
-
Answer & Troubleshooting Steps: Low conversion is a common issue stemming from the reaction equilibrium and the steric hindrance of the tert-butyl group. The most common method involves the acid-catalyzed addition of isobutylene to the carboxylic acid.[6]
-
Ensure Anhydrous Conditions: Water is a competing nucleophile that will react with protonated isobutylene to form tert-butanol, consuming both your reagent and acid catalyst. Ensure all glassware is flame-dried and use anhydrous solvents (like dichloromethane or dioxane).
-
Maintain a Closed System under Pressure: Isobutylene is a gas at room temperature. The reaction should be performed in a sealed, pressure-rated vessel to maintain a sufficient concentration of isobutylene in the reaction mixture. For laboratory scale, using condensed isobutylene at low temperatures or a balloon pressure is often sufficient.
-
Catalyst Choice and Loading: A strong acid catalyst is required. Concentrated sulfuric acid or perchloric acid are effective.[7][8] Start with a catalytic amount (e.g., 0.1 eq), but be aware that insufficient acid will result in slow or incomplete reaction.
-
Reaction Time and Temperature: These reactions are often slow. Allow the reaction to proceed for an extended period (24-72 hours) at or slightly below room temperature.[6] Monitor progress by TLC or LC-MS on worked-up aliquots. Do not heat the reaction, as this can promote isobutylene dimerization and indole side reactions.
-
Alternative Reagents: If the isobutylene method proves difficult, consider alternative tert-butylation reagents. For instance, using tert-butyl acetate with a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH) can be highly effective and may proceed faster than conventional methods.[4][7][9] Another option is using tert-butanol in the presence of an excess of boron trifluoride diethyl etherate.[10]
-
Problem 2: My final product is contaminated with a significant impurity of a slightly higher molecular weight.
-
Question: After purification, my NMR and Mass Spec data show a second major compound with a mass increase of +56 amu. What is this side product and how can I prevent its formation?
-
Answer & Mechanistic Insight: This impurity is almost certainly the result of indole ring alkylation , where a tert-butyl group is added to the indole nucleus.[3][11] This occurs because the tert-butyl cation (t-Bu⁺), generated from isobutylene under acidic conditions or during Boc-deprotection, is a potent electrophile. The electron-rich indole ring undergoes a Friedel-Crafts-type alkylation.[1][2]
Reaction vs. Side Reaction
Caption: Competing pathways for the tert-butyl cation.
-
Prevention Strategies:
-
Use Scavengers: During the N-Boc deprotection step, which typically uses strong acids like trifluoroacetic acid (TFA), the inclusion of a cation scavenger is critical.[5] Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ cation than the indole ring.
-
Effective Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are commonly used.[12] A typical cleavage cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Control Acid Concentration: During esterification, use the minimum amount of acid catalyst required to promote the reaction. Excess acid increases the concentration of the t-Bu⁺ cation, favoring the side reaction.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can decrease the rate of the Friedel-Crafts alkylation more significantly than the desired O-alkylation.
-
Problem 3: My final product, H-Trp-OtBu, is degrading during purification.
-
Question: I am losing a significant portion of my product during silica gel chromatography. My TLC plates show streaking and the appearance of a new, more polar spot corresponding to L-Tryptophan. What is happening?
-
Answer & Purification Protocol: The issue is the hydrolysis of the acid-labile tert-butyl ester on the acidic surface of standard silica gel. The free amine of your product can also interact strongly with silica, leading to tailing and poor separation.
-
Troubleshooting & Optimized Protocol:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine. A common practice is to use an eluent containing 0.5-1% Et₃N.
-
Sample Loading: Ensure your crude product is fully neutralized after the acidic deprotection step. Before loading onto the column, dissolve the crude material and wash it with a mild base like saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer thoroughly.
-
Choose the Right Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The added triethylamine will help the product elute cleanly.
-
Alternative Purification: If chromatography remains problematic, consider recrystallization. The hydrochloride or other salt forms of the product can sometimes be crystallized from solvent systems like ethanol/ether.[13][14]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Can I perform the esterification directly on L-Tryptophan without N-Boc protection?
-
A1: While technically possible, it is not recommended for achieving high purity. The free amino group can react with the acid catalyst, complicating the reaction and potentially leading to side products. Protecting the amine with a Boc group ensures the reaction is selective for the carboxylic acid and simplifies the subsequent purification.[]
-
-
Q2: What is the best way to monitor the progress of the esterification and deprotection reactions?
-
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 1:1 Ethyl Acetate/Hexane). Stain with a ninhydrin solution to visualize the free amine (product of deprotection) or a potassium permanganate stain for general visualization. For more precise monitoring, LC-MS is ideal as it confirms both retention time and mass.[16]
-
-
Q3: My final product appears as a thick oil or wax. How can I get it to solidify?
-
A3: The free base of H-Trp-OtBu can be difficult to crystallize. Conversion to a salt, typically the hydrochloride (HCl) salt, often yields a stable, crystalline solid.[14] This can be achieved by dissolving the purified free base in a dry solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a stoichiometric amount of HCl in a solvent like dioxane.[5]
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-tryptophan (1)
This procedure is a standard method for Boc protection of amino acids.[17]
-
Dissolve L-tryptophan (10.2 g, 50 mmol) in a mixture of 100 mL of dioxane and 100 mL of water.
-
Add 1 M sodium hydroxide solution (50 mL, 50 mmol) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55 mmol) to the solution while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-tryptophan as a white solid. Typical yield: >90%.
Protocol 2: Synthesis of (S)-tert-Butyl 2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoate (2)
This protocol uses the isobutylene method.[6]
-
Dissolve N-Boc-L-tryptophan (1) (15.2 g, 50 mmol) in anhydrous dichloromethane (250 mL) in a pressure-rated flask equipped with a magnetic stir bar.
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense isobutylene (approx. 50 mL) into the flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Seal the flask tightly and allow it to warm to room temperature. Stir for 48-72 hours behind a blast shield.
-
Monitor the reaction by TLC (1:1 Hexane/EtOAc).
-
Once complete, cool the flask to 0 °C before carefully opening it to release excess pressure.
-
Pour the reaction mixture slowly into a stirred solution of saturated sodium bicarbonate (200 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, gradient elution 10% to 30% ethyl acetate in hexanes) to yield the product as a white solid or viscous oil.
Protocol 3: Synthesis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (3)
This protocol involves the acid-catalyzed removal of the N-Boc group.[5]
-
Dissolve the N-Boc-protected ester (2) (18.0 g, 50 mmol) in anhydrous dichloromethane (100 mL).
-
Prepare a cleavage solution of 100 mL of trifluoroacetic acid (TFA) and 5 mL of triisopropylsilane (TIS) as a scavenger.
-
Cool the solution of the starting material to 0 °C and add the TFA/TIS solution dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and dichloromethane.
-
Dissolve the residue in ethyl acetate (200 mL) and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the final product, which can be purified further by neutralized silica gel chromatography if necessary.
Section 5: Data Summary Table
| Method for tert-Butylation | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |
| Isobutylene Addition | Isobutylene, H₂SO₄ (cat.) | DCM or Dioxane, RT, 48-72h, sealed vessel | Inexpensive reagents, established method | Requires pressure vessel, slow reaction, risk of indole alkylation | [6] |
| Transesterification | tert-Butyl Acetate, Tf₂NH | Neat or CH₂Cl₂, RT, 1-5h | Fast, high yielding, avoids gaseous reagents | Requires stoichiometric strong acid, expensive reagent | [7][9] |
| Boron Trifluoride | tert-Butanol, BF₃·OEt₂ | DCM, RT, 24h | Good yields, applicable to various amino acids | Requires large excess of BF₃·OEt₂, which can be difficult to handle | [10] |
| Di-tert-butyl dicarbonate | Boc₂O, DMAP (cat.) | Acetonitrile, RT | Can sometimes be used for hindered acids | Often results in anhydride formation, not ideal for direct esterification | [4] |
References
- National Center for Biotechnology Information (2024). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PubChem.
- Benchchem (2025). Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. Benchchem.com.
- Benchchem (2025). Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.com.
- Movassaghi, M. et al. (Date not available). N-Boc-l-tryptophan methyl ester. Organic Syntheses.
- Biotage (2023). What do you do when your peptide synthesis fails?. Biotage.com.
- Thieme Chemistry (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
- Unknown Author (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Source Not Available.
- Biotage (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.com.
- ACS GCI Pharmaceutical Roundtable (Date not available). BOC Deprotection. Wordpress.
- Unknown Author (Date not available). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Source Not Available.
- Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett.
- ResearchGate (2025). Convenient Preparation of tert-Butyl Esters.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. hbboze.com.
- Benchchem (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.com.
- Wikipedia (2024). tert-Butyloxycarbonyl protecting group. Wikipedia.org.
- Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.com.
- Springer Nature (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Springer.com.
- Google Patents (Date not available). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- Clutch Prep (2023).
- BOC Sciences (Date not available). CAS 13139-14-5 Nα-Boc-L-tryptophan. BOC Sciences.
- National Center for Biotechnology Information (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.
- Chem-Impex (Date not available). Nin-Boc-L-tryptophan tert-butyl ester hydrochloride. Chemimpex.com.
- ChemScene (Date not available). (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)
- ResearchGate (2025).
- Google Patents (Date not available). US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.
- Organic Chemistry Portal (2024). tert-Butyl Esters. Organic-chemistry.org.
- Google Patents (Date not available). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- National Center for Biotechnology Information (2024). (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)
- ResearchGate (2025). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group.
- Kisfaludy, L. et al. (1978). [Side-reactions in peptide synthesis, III.
- The Royal Society of Chemistry (2009).
- Roeske, R. W. (1963). Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry.
- Crysdot LLC (Date not available). (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)
- BLDpharm (Date not available). 115692-31-4|(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)
- ResearchGate (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- Junk, L., Ullrich, A., & Kazmaier, U. (Date not available).
- Organic Chemistry Portal (2011). Boc-Protected Amino Groups. Organic-chemistry.org.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C15H21ClN2O2 | CID 11514895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate in solution
Welcome to the technical support guide for (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (H-Trp(tBu)-OH). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of H-Trp(tBu)-OH in solution.
Q1: What are the primary chemical liabilities of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate in solution?
A1: The molecule has two primary points of instability: the acid-labile tert-butyl ester and the oxidation-prone indole side-chain of the tryptophan moiety. The tert-butyl ester is highly susceptible to hydrolysis under acidic conditions (pH < 4), which cleaves the ester to yield L-tryptophan and isobutylene.[1][2][3] The indole ring is sensitive to oxidation from atmospheric oxygen, light, and trace metal contaminants, leading to a variety of degradation products and often a visible discoloration of the solution.[4][5]
Q2: My solution of H-Trp(tBu)-OH is turning yellow/brown. What is causing this?
A2: A yellow or brown discoloration is a classic indicator of indole ring oxidation.[4] Tryptophan and its derivatives are highly susceptible to oxidation, which can be initiated by exposure to light (photodegradation), air (auto-oxidation), or the presence of reactive oxygen species (ROS).[4][6][7] This process can lead to the formation of complex mixtures, including N-formylkynurenine and various polymeric species, which are colored.[4][8]
Q3: I'm observing a precipitate forming in my aqueous buffer solution. Why is this happening?
A3: Precipitation can occur for a few reasons:
-
Poor Solubility: Tryptophan esters can have limited solubility in purely aqueous buffers, especially at higher concentrations.
-
Hydrolysis: If your buffer is acidic (pH below 4-5), the tert-butyl ester can be slowly or rapidly hydrolyzed to L-tryptophan. L-tryptophan itself has limited solubility in neutral aqueous solutions and may precipitate out if its concentration exceeds its solubility limit.
-
Degradation Products: Some oxidation products of the indole ring are polymeric and insoluble, leading to the formation of a precipitate.[4]
Q4: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A4: To prevent acid-catalyzed hydrolysis of the tert-butyl ester, it is critical to maintain the pH of the solution above 5, and ideally in the neutral to slightly alkaline range (pH 6-8). Tert-butyl esters are known to be remarkably stable to basic hydrolysis but are labile to acid.[3][9] However, highly alkaline conditions (pH > 9) may accelerate other degradation pathways, including oxidation.
Q5: How should I store stock solutions of H-Trp(tBu)-OH?
A5: For maximum stability, stock solutions should be prepared in a suitable organic solvent, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -20°C or below.[10][11][12] It is strongly recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[10] Aqueous solutions should be prepared fresh for each experiment and should not be stored for more than a day.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Solution Discoloration (Yellowing/Browning)
-
Symptom: Freshly prepared solution, which was initially colorless, develops a yellow or brown tint over a short period (minutes to hours).
-
Root Cause Analysis: This is almost certainly due to the oxidation of the indole side-chain.[4]
-
Exposure to Air: Dissolved oxygen in the solvent is a primary culprit.
-
Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can accelerate oxidation.[6]
-
Contaminants: Trace metal ions in buffers or solvents can catalyze oxidation reactions.
-
-
Corrective Actions:
-
Solvent Degassing: Before dissolving the compound, degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Use of Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant like ascorbic acid to the solution.[6][13]
-
Light Protection: Prepare and handle the solution in an amber vial or a vial wrapped in aluminum foil to protect it from light.[11][14]
-
High-Purity Reagents: Use high-purity, HPLC-grade solvents and prepare buffers with water from a reputable source (e.g., Milli-Q) to minimize metal contamination.
-
Issue 2: Precipitation or Poor Solubility
-
Symptom: The compound does not fully dissolve, or a precipitate forms after the initial dissolution.
-
Root Cause Analysis:
-
Solvent Mismatch: The polarity of the solvent may not be optimal. While related compounds show good solubility in polar protic solvents like methanol, the tert-butyl group increases hydrophobicity.[15][16][]
-
Exceeding Solubility Limit: The concentration of the compound is too high for the chosen solvent system.
-
Hydrolysis to Tryptophan: As discussed in the FAQs, acidic conditions may have caused hydrolysis to the less soluble parent amino acid.
-
-
Corrective Actions:
-
Co-Solvent Strategy: For aqueous applications, first dissolve the compound in a minimal volume of a water-miscible organic solvent such as DMSO or ethanol. Then, slowly add this concentrated organic stock solution to the aqueous buffer with vigorous stirring.
-
pH Verification: Immediately check the pH of your final solution to ensure it is in the stable range (pH 6-8). Adjust if necessary with a dilute base (e.g., 0.1 M NaOH).
-
Solubility Testing: Perform small-scale solubility tests in different solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO) to find the most suitable system for your desired concentration.
-
Issue 3: Inconsistent Experimental Results or Low Yield
-
Symptom: Downstream reactions (e.g., peptide coupling) give inconsistent yields, or analytical characterization (e.g., LC-MS) shows the presence of unexpected byproducts.
-
Root Cause Analysis: This points to the degradation of the starting material.
-
Acidic Cleavage: The primary cause is often the unintended hydrolysis of the tert-butyl ester due to acidic reagents or conditions in your reaction (e.g., using an amine salt without adding a neutralizing base).[3]
-
Side-Chain Alkylation: During reactions like TFA-mediated deprotection of other groups in a larger molecule, the tryptophan indole ring is highly susceptible to alkylation by carbocations.[3][18]
-
-
Corrective Actions:
-
Purity Check: Always analyze the purity of the H-Trp(tBu)-OH solution by a suitable method (e.g., HPLC, TLC) before use.
-
Reaction pH Control: If using the compound in a reaction, ensure the conditions are not acidic. For example, if coupling to a carboxylic acid, ensure that any acidic activators are neutralized or that the reaction pH is maintained appropriately.
-
Use of Scavengers: If this moiety is part of a larger peptide that is undergoing TFA cleavage, it is absolutely essential to use a scavenger cocktail (e.g., triisopropylsilane (TIS) and water) to trap the generated tert-butyl cations and prevent them from modifying the indole ring.[3]
-
Best Practice Protocols & Data
Solvent Solubility & Compatibility
| Solvent Class | Examples | Solubility Profile | Stability Considerations |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Preferred for initial dissolution. |
| Polar Aprotic | DMSO, DMF | Good | Excellent for creating concentrated stock solutions. Can be difficult to remove. |
| Aqueous Buffers | PBS, Tris (pH 7-8) | Sparingly Soluble | Prepare fresh. Use a co-solvent. Avoid pH < 5.[1] |
| Ethers | Diethyl Ether, THF | Poor | Not recommended as primary solvents. |
| Halogenated | Dichloromethane (DCM) | Moderate | Often used in reactions. Can contain acidic impurities; use freshly distilled or inhibitor-free grade. |
| Non-Polar | Hexanes, Toluene | Insoluble | Useful as anti-solvents for precipitation/crystallization. |
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is recommended for preparing a stable, long-term stock solution.
-
Weighing: Weigh the desired amount of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride in a fume hood and place it into a sterile, amber glass vial.
-
Solvent Addition: Add the required volume of anhydrous, HPLC-grade DMSO to achieve the target concentration (e.g., 100 mM).
-
Dissolution: Vortex the vial gently until the solid is completely dissolved. Mild warming (to ~30°C) can be applied if necessary.
-
Inert Gas Purge: Gently blow a stream of argon or nitrogen over the surface of the solution for 30-60 seconds to displace oxygen from the headspace.
-
Sealing and Storage: Immediately cap the vial tightly and seal with parafilm. Label clearly and store at -20°C or -80°C.[10][12]
Protocol 2: Preparation of a Dilute Aqueous Working Solution
This protocol details the preparation of a ready-to-use solution in an aqueous buffer, emphasizing stability.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4). Degas the buffer by sparging with argon or nitrogen for at least 20 minutes.
-
Thaw Stock: Remove the concentrated DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: While vigorously stirring the degassed buffer, slowly add the required volume of the DMSO stock solution dropwise. Note: The final concentration of DMSO should typically be kept low (e.g., <1%) to avoid impacting biological assays.
-
Final Checks: Verify the pH of the final working solution. Protect the solution from light by using an amber tube or wrapping it in foil.
-
Usage: Use the freshly prepared aqueous solution immediately, preferably within the same day. Do not store aqueous solutions.
Visualized Degradation Pathways & Troubleshooting
Primary Degradation Pathways
The two main degradation routes for (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate are hydrolysis and oxidation.
Caption: Key degradation pathways of H-Trp(tBu)-OH.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing stability issues.
Caption: A decision tree for troubleshooting common issues.
References
-
Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
-
New oxidation products of tryptophan. ResearchGate. [Link]
-
Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. ACS Figshare. [Link]
-
l-Tryptophan metabolism and the kynurenine pathway. ResearchGate. [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. American Chemical Society. [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. Reddit. [Link]
-
Oxidation of an indole substrate by porphyrin iron(III) superoxide: Relevance to indoleamine and tryptophan 2,3-dioxygenases. PMC - NIH. [Link]
-
Oxidative rearrangement of tryptophan to indole nitrile by a single diiron enzyme. NIH. [Link]
-
Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. MDPI. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
How long can one store amino acids at room temperature? Quora. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
- Use of tryptophan derivatives for protein formulations.
-
A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PMC - PubMed Central. [Link]
- Method for preparing N-substituted-L-methyl tryptophan ester.
-
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. PubChem. [Link]
-
Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC - NIH. [Link]
-
Separation and determination of the tryptophan enantiomers. ResearchGate. [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]
-
Simultaneous determination of l-tryptophan impurities in meat products. PMC - NIH. [Link]
-
Amino acid solution storage – please help. Reddit. [Link]
-
Direct Olefination at the C-4 Position of Tryptophan via C–H Activation: Application to Biomimetic Synthesis of Clavicipitic Acid. ACS Publications. [Link]
-
Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. PubMed. [Link]
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC - NIH. [Link]
-
Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. ScienceDaily. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Amino Acid-Protecting Groups. ScienceDirect. [Link]
-
Articles. Frontiers. [Link]
-
Scheme 1. (a) tert-butyl... ResearchGate. [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]
-
Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of an indole substrate by porphyrin iron(III) superoxide: Relevance to indoleamine and tryptophan 2,3-dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. peptide.com [peptide.com]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. acs.figshare.com [acs.figshare.com]
Technical Support Center: Scaling Up (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate Synthesis
Welcome to the technical support center for the synthesis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known as L-Tryptophan tert-butyl ester. This crucial building block is widely used in peptide synthesis and the development of novel therapeutics, where the tert-butyl ester serves as a protecting group for the carboxylic acid.[1][2] However, its synthesis, particularly at scale, is fraught with challenges ranging from low yields to problematic side reactions and purification hurdles.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to deep-dive troubleshooting guides, complete with validated protocols and the scientific rationale behind our recommendations.
Section 1: Synthesis Overview & Key Challenges
The synthesis of L-Tryptophan tert-butyl ester primarily involves the esterification of the L-Tryptophan carboxyl group. The main challenge stems from the molecule's three reactive sites: the carboxylic acid, the primary amine, and the electron-rich indole ring.[3] Reaction conditions must be carefully selected to favor esterification while preventing unwanted side reactions.
Caption: Common synthetic routes to L-Tryptophan tert-butyl ester.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing L-Tryptophan tert-butyl ester, and which is best for scale-up?
A1: There are two main strategies:
-
Direct Esterification: L-Tryptophan is reacted directly with a tert-butyl source, typically isobutylene gas or tert-butanol, under strong acid catalysis (e.g., H₂SO₄, PTSA).[4][5] This method is atom-economical but risks side reactions on the indole ring.[6]
-
Protect-Esterify-Deprotect: The amino group of L-Tryptophan is first protected (e.g., with a Boc group), followed by esterification, and finally deprotection of the amine.[3] Esterification of the N-protected intermediate can be achieved with reagents like tert-butanol and a coupling agent (e.g., DCC) or by using tert-butyl acetate with a strong acid.[7]
For scaling up, direct esterification using isobutylene and an acid catalyst is often preferred as it involves fewer steps.[4] However, it requires stringent control of reaction conditions to minimize byproduct formation.
Q2: My reaction yields are consistently low. What is the most likely cause?
A2: Low yields are common and typically stem from two issues:
-
Incomplete Reaction: Esterification is an equilibrium-limited reaction. Failure to remove water or use a sufficient excess of the esterifying reagent will result in low conversion.[8]
-
Side Reactions: The highly reactive tert-butyl cation, generated under acidic conditions, can irreversibly alkylate the electron-rich indole nucleus of tryptophan at various positions (N1, C2, C5, C7), leading to a complex mixture of byproducts and consuming the starting material.[6]
Q3: My TLC/LC-MS shows multiple new spots that are not my starting material or desired product. What are they?
A3: These are almost certainly byproducts from side reactions. The most common culprits are mono-, di-, or even tri-tert-butylated tryptophan species, where the tert-butyl group has added to the indole ring in addition to the desired ester formation.[6] You may also see products resulting from reactions with the amino group if it was not protected.[8]
Q4: How can I effectively monitor the reaction's progress?
A4: A combination of techniques is recommended:
-
TLC: Use a mobile phase like Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane (1:1). The product ester is significantly less polar than the starting amino acid. L-Tryptophan will remain at the baseline, while the product will have a higher Rf.
-
HPLC: This is the preferred method for quantitative analysis, allowing you to track the disappearance of starting material and the appearance of the product and any byproducts.[9][10]
-
¹H NMR: Taking a sample from the reaction mixture (after a mini-workup) can confirm the presence of the characteristic tert-butyl singlet at ~1.4-1.5 ppm.
Section 3: Troubleshooting Guide
Issue 1: Low or Stalled Conversion
-
Symptom: A significant amount of L-Tryptophan starting material remains even after prolonged reaction times.
-
Causality & Solution:
-
Cause A: Equilibrium. The Fischer-Speier esterification is reversible. Water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.
-
Cause B: Poor Solubility. L-Tryptophan has poor solubility in many non-polar organic solvents, which can limit reaction rates.[8][12]
-
Issue 2: Significant Byproduct Formation (Indole Alkylation)
-
Symptom: The crude product is a complex mixture, often an intractable oil, with multiple peaks in the LC-MS corresponding to the addition of one or more tert-butyl groups (mass additions of +56 Da).
-
Causality & Solution:
-
Cause: This is a classic Friedel-Crafts alkylation reaction. The strong acid catalyst generates a high concentration of the electrophilic tert-butyl cation, which readily attacks the nucleophilic indole ring. This side reaction is often irreversible and difficult to separate from the desired product.[6]
-
Solution 1 (Milder Conditions): Lower the reaction temperature. While this will slow the desired esterification, it will disproportionately slow the undesired alkylation, improving selectivity.
-
Solution 2 (Alternative Reagents): Forgo the strong acid/tert-butanol route. A highly effective lab-scale method involves using tert-butyl trichloroacetimidate. This reagent reacts with the carboxylic acid under milder conditions, avoiding the generation of free tert-butyl cations.[14]
-
Solution 3 (Controlled Acid Catalysis): When using isobutylene, the acid catalyst (e.g., sulfuric acid) should be added slowly and at a reduced temperature to control the concentration of the reactive cation at any given moment.[4]
-
-
Caption: Troubleshooting Decision Tree for Low Yields.
Issue 3: Difficult Purification and Isolation
-
Symptom: The final product is an oil that refuses to crystallize, or it co-elutes with impurities during column chromatography.
-
Causality & Solution:
-
Cause A: Residual Acid/Base. Catalysts or neutralization salts can keep the product oily.
-
Solution: Ensure a thorough aqueous workup. Wash the organic layer sequentially with a mild base (e.g., 5% NaHCO₃ solution) to remove acid, followed by water and finally brine to remove residual salts and water.
-
-
Cause B: Product Form. The free amine form of the ester can be a low-melting solid or an oil, making it difficult to handle.
-
Solution: Salt Formation. This is the most reliable method for obtaining a stable, crystalline, and easily handled solid. After purification of the free base, dissolve it in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in ether/dioxane.[4][15] The hydrochloride salt will precipitate and can be collected by filtration.[1] This process also serves as an excellent purification step.
-
-
Section 4: Recommended Scale-Up Protocol (Direct Esterification)
This protocol is adapted for a larger scale synthesis using isobutylene, which is cost-effective but requires careful handling in a well-ventilated fume hood or dedicated facility.
Table 1: Reagent Stoichiometry and Details
| Reagent | Molar Eq. | Amount (for 50g L-Trp) | M.W. | Notes |
| L-Tryptophan | 1.0 | 50.0 g | 204.23 g/mol | Ensure dry. |
| Dichloromethane (DCM) | - | 1 L | - | Anhydrous grade recommended. |
| Sulfuric Acid (conc.) | 2.0 | 48.0 mL (88.4 g) | 98.08 g/mol | Add slowly at low temperature. |
| Isobutylene | ~5.0+ | ~70 g (condensed) | 56.11 g/mol | Use a significant excess. |
| Diethyl Ether | - | As needed for workup | - | For extraction and salt formation. |
| HCl (in Ether/Dioxane) | 1.1 | As needed | - | For final salt formation. |
Step-by-Step Methodology
-
Reaction Setup: In a pressure-rated reactor or a thick-walled glass vessel equipped with a magnetic stirrer, dry-ice condenser, and gas inlet, suspend L-Tryptophan (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the suspension to 0°C in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Isobutylene Addition: Condense isobutylene gas (~5 eq) into the reaction vessel using the dry-ice condenser. Once the desired amount is added, seal the reactor.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-5 days in a sealed vessel.[4]
-
IPC-1 (TLC): After 24h and daily thereafter, carefully vent the reactor and take a small aliquot. Neutralize it with NaHCO₃, extract with ethyl acetate, and spot on a TLC plate (DCM:MeOH 95:5). The reaction is complete when the L-Tryptophan spot at the baseline has disappeared.
-
-
Workup & Quenching: Cool the reaction mixture to 0°C. Slowly and carefully pour the mixture over crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Caution: Vigorous gas evolution (CO₂)!
-
Extraction: Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free-base product, typically as an oil.
-
Purification & Salt Formation:
-
Dissolve the crude oil in a minimal amount of diethyl ether.
-
Cool the solution to 0°C. Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
The white precipitate of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride will form.[15]
-
Stir for 30 minutes at 0°C, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum.
-
-
Final Product QC:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR: Confirm the presence of the tert-butyl group (s, 9H, ~1.5 ppm), indole protons, and the alpha-proton.
-
Mass Spec: Check for the correct molecular ion.
-
Chiral HPLC: Confirm enantiomeric purity.
-
References
-
Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. (n.d.). National Institutes of Health (NIH). [Link]
-
N-Boc-l-tryptophan methyl ester. (n.d.). Organic Syntheses. [Link]
-
Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. (n.d.). Semantic Scholar. [Link]
-
Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products. (n.d.). ediss.sub.hamburg. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. [Link]
-
SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. (n.d.). Semantic Scholar. [Link]
-
Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods. (2019). MDPI. [Link]
-
[Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan]. (1978). PubMed. [Link]
-
Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (n.d.). Scirp.org. [Link]
-
Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (2023). ResearchGate. [Link]
-
Synthesizing tertiary-butylesters of BOC-amino acids. (2022). Reddit. [Link]
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). National Institutes of Health (NIH). [Link]
- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (2003).
-
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. (n.d.). PubChem. [Link]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (n.d.). MDPI. [Link]
-
Supplementary Information. (2009). The Royal Society of Chemistry. [Link]
- Process for preparing amino acid esters and their acid addition salts. (2005).
-
Metabolically Stable tert-Butyl Replacement. (n.d.). National Institutes of Health (NIH). [Link]
-
Selective Esterification of Amino Acid. (2019). Chemistry Stack Exchange. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). PubMed. [Link]
-
Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. (n.d.). PubMed. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). ACS Publications. [Link]
-
A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. (2023). National Institutes of Health (NIH). [Link]
-
Preparation of t-Butyl Esters of Free Amino Acids. (1963). Semantic Scholar. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. Preparation of t-Butyl Esters of Free Amino Acids1 | Semantic Scholar [semanticscholar.org]
- 6. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 13. A simple and convenient method for esterification of tryptophan and other amino acids | Semantic Scholar [semanticscholar.org]
- 14. reddit.com [reddit.com]
- 15. (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C15H21ClN2O2 | CID 11514895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate vs L-tryptophan tert-butyl ester
Beginning Investigations
I'm now diving into the chemical structures and applications of "(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)prop anoate" and "L-tryptophan tert-butyl ester". I'm starting a comprehensive search to gather properties of each compound, and I'll be focusing next on identifying experimental data.
Expanding the Search
I'm now expanding my search to encompass experimental data, protocols, and synthesis methods for both compounds. I will now look at aspects such as their solubility, stability, and reactivity, especially concerning peptide synthesis and protecting group use. I'm also looking at the synthesis of each to identify yield, purity, and byproducts, as well as comparison studies.
Discovering Compound Identity
I've established that "(S)-tert-Butyl 2-amino-3-( 1H-indol-3-yl)propanoate" and "L-tryptophan tert-butyl ester" are synonyms, often found as a hydrochloride salt. The IUPAC name for the base form has also surfaced during the search.
Shifting to Focus
I now understand that "L-tryptophan tert-butyl ester" and "(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate" are synonyms, so I'm moving toward a technical guide on the compound itself. The IUPAC name, tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate, is also in hand. The approach is evolving. This guide will cover its properties, applications (especially in peptide synthesis), potential side reactions, and synthesis/purification methods, while maintaining scientific integrity and visualizations.
Formulating the Technical Guide
I've integrated the initial findings, realizing the core focus is a technical guide on L-tryptophan tert-butyl ester. My goal has evolved towards detailing its chemical and physical attributes, specifically molecular weight, formula, purity, and optical rotation, which will need to be well-referenced. Acknowledging the synonymity is now the first priority. The proposed guide will detail its application in peptide synthesis, as well as associated side reactions and protocols.
Synthesizing Guide Components
I'm now confident in the scope of the guide and have a clearer structure. I'm focusing on the technical elements, including synthesis, coupling reactions, and deprotection, with a priority on clarifying synonymy. I'm building data tables and visualizations to provide a comprehensive resource.
A Comparative Guide to the Biological Activity of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate Analogs
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, the tert-butyl ester of L-tryptophan, serves as a valuable building block in the synthesis of more complex bioactive molecules.[1] Its own biological profile and that of its analogs are of considerable interest for developing novel therapeutics. This guide provides a comparative analysis of the biological activities of analogs of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, with a focus on anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Introduction: The Significance of Tryptophan Analogs in Drug Discovery
Tryptophan is an essential amino acid crucial for protein synthesis and as a precursor for various bioactive compounds, including the neurotransmitter serotonin.[1] Tumor cells often exhibit an increased demand for amino acids to support their rapid proliferation, making the transport and metabolic pathways of amino acids like tryptophan attractive targets for anticancer drug development.[2] By modifying the core structure of tryptophan, it is possible to create analogs that can act as competitive inhibitors of amino acid transporters, disrupt protein synthesis, or be metabolized into cytotoxic compounds within cancer cells.[2]
The tert-butyl ester protection of the carboxylic acid in L-tryptophan, as seen in (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, enhances its lipophilicity, which can improve cell membrane permeability. This guide will delve into the biological activities of analogs derived from this core structure, with a particular focus on modifications at the indole nitrogen (N-1 position).
Comparative Analysis of N-Substituted Tryptophan Analog Cytotoxicity
A key strategy in developing tryptophan analog-based anticancer agents is the modification of the indole nitrogen. This section compares the cytotoxic activity of a series of 1-alkyltryptophan analogs against human gastric carcinoma (SGC7901) and cervical cancer (HeLa) cell lines. The data is derived from in-vitro MTT assays.[2]
Table 1: Comparative Cytotoxicity of 1-Alkyl-Tryptophan Analogs [2]
| Compound ID | R Group (at N-1) | Concentration (mmol/L) | % Inhibition in SGC7901 Cells (48h) | % Inhibition in HeLa Cells (48h) |
| Control | H | 2 | ~0% | ~0% |
| 1-ET | Ethyl | 2 | ~40% | ~35% |
| 1-PT | Propyl | 2 | ~45% | ~40% |
| 1-isoPT | Isopropyl | 2 | ~30% | ~25% |
| 1-BT | Butyl | 2 | ~60% | ~55% |
| 1-BT | Butyl | 1 | ~50% | ~45% |
Data is approximated from graphical representations in the source literature.[2]
From this comparative data, a clear structure-activity relationship (SAR) emerges. The antiproliferative activity of these analogs is dose-dependent. Notably, increasing the alkyl chain length from ethyl to butyl at the N-1 position of the indole ring generally enhances cytotoxic activity, with 1-butyltryptophan (1-BT) demonstrating the most potent inhibitory effects against both SGC7901 and HeLa cell lines.[2] The exception is the branched isopropyl group (1-isoPT), which showed lower activity than its linear counterpart (1-PT), suggesting that steric hindrance may play a role in the interaction with cellular targets.[2]
Broader Biological Activities of Tryptophan Derivatives
While the direct analogs of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate with reported comparative data are primarily focused on anticancer activity, the broader family of tryptophan derivatives exhibits a wide range of biological effects.
-
Antimicrobial Activity: Tryptophan-derived marine alkaloids have demonstrated significant antimicrobial properties.[3] Furthermore, synthetic peptides incorporating modified tryptophan residues have shown enhanced antibacterial activity against pathogenic bacteria, including multidrug-resistant strains.[4] The proposed mechanism often involves the interaction of the hydrophobic indole ring with the bacterial cell membrane, leading to disruption and cell death.[4]
-
Antiviral Activity: Tryptophan derivatives have also been investigated as antiviral agents. For instance, certain synthetic tryptophan analogs have been shown to inhibit the replication of viruses, though the specific mechanisms are still under investigation.[3]
-
Enzyme Inhibition: The tryptophan scaffold has been successfully utilized to design potent and selective enzyme inhibitors. A series of tryptophan-based compounds have been synthesized as nanomolar inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[5][6]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of N-alkylated tryptophan analogs and the evaluation of their cytotoxic effects.
Synthesis of 1-Alkyl-Tryptophan Analogs
This protocol is adapted from the synthesis of 1-alkyltryptophan analogues.[2]
Diagram of Synthetic Workflow
Caption: Synthetic route for 1-alkyl-tryptophan analogs.
Step 1: Protection of the Amino Group
-
Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and 1 M sodium hydroxide (NaOH) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Adjust the pH to 2.4 with aqueous hydrochloric acid (HCl).
-
Extract the product, N-Boc-L-tryptophan, with ethyl acetate.
-
Evaporate the organic phase to dryness to obtain the product as a white solid.[2]
Step 2: N-Alkylation of the Indole Ring and Esterification
-
Dissolve N-Boc-L-tryptophan and NaOH in dry dimethyl sulfoxide (DMSO).
-
Stir the mixture for 2 hours at 40°C.
-
Add the corresponding alkyl bromide (e.g., bromoethane for 1-ET, 1-bromobutane for 1-BT).
-
Continue stirring for another 4 hours.
-
Add water and extract the product, 2-(tert-Butoxycarbonylamino)-3-(1-alkyl-1H-indol-3-yl)propanoate, with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.[2]
Step 3: Deprotection
-
Stir the alkylated intermediate with 1 M NaOH in DMSO at room temperature for 30 minutes to hydrolyze the ester.
-
Dissolve the resulting crude product in a 4:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (CF₃COOH) and stir for 2 hours to remove the Boc protecting group.
-
Evaporate the solvent.
-
Dissolve the crude product in water and adjust the pH to 7.0 to precipitate the final 1-alkyl-tryptophan analog.[2]
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized analogs on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., SGC7901 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tryptophan analogs in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., PBS or DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and, if applicable, determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Proposed Mechanism of Action for Anticancer Activity
The precise mechanism by which 1-alkyl-tryptophan analogs exert their cytotoxic effects is not fully elucidated, but it is hypothesized to involve their role as "imposter" amino acids.[2]
Diagram of Proposed Mechanism
Caption: Proposed mechanism of anticancer activity for 1-alkyl-tryptophan analogs.
-
Uptake by Cancer Cells: Cancer cells often overexpress L-type amino acid transporters (LATs) to meet their high demand for essential amino acids. The 1-alkyl-tryptophan analogs, due to their structural similarity to tryptophan, are likely recognized and transported into the cancer cells via these transporters.[2]
-
Disruption of Cellular Processes: Once inside the cell, these analogs can interfere with normal cellular functions. They may be mistakenly incorporated into newly synthesized proteins, leading to non-functional or misfolded proteins and inducing cellular stress. Alternatively, they could inhibit enzymes involved in tryptophan metabolism or other critical metabolic pathways.[2]
-
Induction of Cell Death: The disruption of these essential processes ultimately leads to an inhibition of cell proliferation and can trigger programmed cell death (apoptosis).[2]
Conclusion and Future Perspectives
The modification of the (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate scaffold, particularly at the indole nitrogen, presents a promising avenue for the development of novel therapeutic agents. As demonstrated with 1-alkyl-tryptophan analogs, simple structural modifications can lead to significant cytotoxic activity against cancer cells. The observed structure-activity relationship suggests that further optimization of the alkyl substituent could lead to even more potent compounds.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of analogs with modifications at other positions of the indole ring, on the amino group, and variations of the ester group. A broader screening of these novel compounds against a wider range of cancer cell lines, as well as bacterial and viral pathogens, is warranted. Furthermore, detailed mechanistic studies are needed to identify the specific cellular targets and signaling pathways affected by these analogs, which will be crucial for their translation into clinical applications.
References
-
Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules. Available at: [Link]
-
Synthesis and biological evaluation of some N-substituted indoles. ResearchGate. Available at: [Link]
-
Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking. MDPI. Available at: [Link]
-
Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents. PubMed. Available at: [Link]
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Publishing. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of 2-substituted D-tryptophan-containing Peptidic Endothelin Receptor Antagonists. PubMed. Available at: [Link]
-
Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. Available at: [Link]
-
N-(b-Elemene-13-yl)tryptophan methyl ester induces apoptosis in human leukemia cells and synergizes with arsenic trioxide through a H2O2-dependent pathway. ScienceDirect. Available at: [Link]
-
Exploring bat-inspired cyclic tryptophan diketopiperazines as ABCB1 Inhibitors. Nature. Available at: [Link]
-
[Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. PubMed. Available at: [Link]
-
Synthesis of 3-amino-2-(3-indolyl)propanol and propanoate derivatives and preliminary cardiovascular evaluation in rats. PubMed. Available at: [Link]
-
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. MDPI. Available at: [Link]
-
Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
L-Tryptophan, 3TBDMS derivative. NIST WebBook. Available at: [Link]
-
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. PubChem. Available at: [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]
-
Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. MDPI. Available at: [Link]
-
Exploring bat-inspired cyclic tryptophan diketopiperazines as ABCB1 Inhibitors. Nature. Available at: [Link]
-
Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs. MDPI. Available at: [Link]
-
Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. MDPI. Available at: [Link]
-
Methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate. PubMed Central. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data Validation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a key intermediate in the synthesis of various bioactive compounds. By juxtaposing its spectral characteristics with those of structurally related and commercially available alternatives, namely N-Boc-L-tryptophan and L-tryptophan methyl ester, we aim to equip researchers with the critical insights needed for definitive data validation.
The Imperative of Spectroscopic Validation
The validation of a chemical structure through spectroscopic methods is not merely a procedural step but a fundamental aspect of ensuring the reliability and reproducibility of scientific findings. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—provides a unique piece of the molecular puzzle. It is the congruence of these data sets that affords the highest level of confidence in the assigned structure. In drug development, where even minor impurities or structural ambiguities can have profound biological consequences, a robust and multifaceted validation process is non-negotiable.
This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, highlighting the key spectral signatures that differentiate (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate from its common alternatives.
Comparative Spectroscopic Analysis
A thorough validation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate necessitates a comparative approach. By analyzing the spectra of N-Boc-L-tryptophan and L-tryptophan methyl ester alongside our target compound, we can identify distinguishing features and build a more robust argument for its structural identity.
Chemical Structures for Comparison
Caption: Chemical structures of the target compound and its alternatives.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the signals are all crucial for structural elucidation.
Expected ¹H NMR Data Comparison:
| Proton Environment | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (Expected) | N-Boc-L-tryptophan (Observed) | L-tryptophan methyl ester (Observed) |
| Indole N-H | ~8.1 ppm (br s) | ~10.9 ppm (br s) | ~11.2 ppm (br s) |
| Indole Aromatic Protons | 7.0-7.6 ppm (m) | 7.0-7.6 ppm (m) | 7.0-7.5 ppm (m) |
| α-CH | ~3.8 ppm (t) | ~4.3 ppm (m) | ~4.2 ppm (t) |
| β-CH₂ | ~3.2 ppm (d) | ~3.2 ppm (m) | ~3.4 ppm (d) |
| tert-Butyl (Ester) | ~1.4 ppm (s, 9H) | - | - |
| tert-Butyl (Boc) | - | ~1.4 ppm (s, 9H) | - |
| Methyl (Ester) | - | - | ~3.6 ppm (s, 3H) |
| Amine N-H₂ | Variable (br s) | - | Variable (br s) |
| Boc N-H | - | ~6.5 ppm (d) | - |
Analysis:
The most striking difference in the ¹H NMR spectra will be the signals corresponding to the ester and protecting groups. (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is expected to show a sharp singlet at approximately 1.4 ppm, integrating to nine protons, which is characteristic of the tert-butyl ester group. N-Boc-L-tryptophan will also exhibit a singlet for nine protons in a similar region, but this signal corresponds to the tert-butoxycarbonyl (Boc) protecting group. Crucially, the presence of a signal for the Boc N-H proton (around 6.5 ppm) and the absence of a carboxylic acid proton signal will distinguish it from the free acid. L-tryptophan methyl ester will be readily identifiable by the singlet at around 3.6 ppm, integrating to three protons, which is indicative of the methyl ester group.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Data Comparison:
| Carbon Environment | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (Expected) | N-Boc-L-tryptophan (Observed) | L-tryptophan methyl ester (Observed) |
| Carbonyl (Ester/Acid) | ~174 ppm | ~175 ppm | ~173 ppm |
| Indole Carbons | 109-136 ppm | 109-136 ppm | 109-136 ppm |
| α-C | ~55 ppm | ~55 ppm | ~54 ppm |
| β-C | ~28 ppm | ~28 ppm | ~28 ppm |
| tert-Butyl (Ester) - Quaternary | ~81 ppm | - | - |
| tert-Butyl (Ester) - Methyls | ~28 ppm | - | - |
| tert-Butyl (Boc) - Quaternary | - | ~80 ppm | - |
| tert-Butyl (Boc) - Methyls | - | ~28 ppm | - |
| Methyl (Ester) | - | - | ~52 ppm |
Analysis:
The key differentiating signals in the ¹³C NMR spectra will be those of the ester or protecting groups. The target compound is expected to show two distinct signals for the tert-butyl ester: a quaternary carbon signal around 81 ppm and a methyl carbon signal around 28 ppm. Similarly, N-Boc-L-tryptophan will have a quaternary carbon from the Boc group at approximately 80 ppm and the corresponding methyl carbons around 28 ppm. The presence of a carboxylic acid carbon at ~175 ppm in N-Boc-L-tryptophan is a key identifier. L-tryptophan methyl ester will be uniquely identified by the methyl ester carbon signal at approximately 52 ppm.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Key Fragmentation Ions |
| (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | C₁₅H₂₀N₂O₂ | 260.33 | 261.16 | Loss of isobutylene (-56), loss of the tert-butoxycarbonyl group (-101) |
| N-Boc-L-tryptophan | C₁₆H₂₀N₂O₄ | 304.34 | 305.15 | Loss of isobutylene (-56), loss of CO₂ (-44), loss of the Boc group (-100) |
| L-tryptophan methyl ester | C₁₂H₁₄N₂O₂ | 218.25 | 219.12 | Loss of the methoxycarbonyl group (-59) |
Analysis:
The molecular ion peak ([M+H]⁺) is the most direct evidence for the molecular weight of the compound. The expected m/z of 261.16 for the target compound is significantly different from that of N-Boc-L-tryptophan (305.15) and L-tryptophan methyl ester (219.12), providing a clear method of differentiation. Furthermore, the fragmentation patterns offer structural confirmation. For instance, the loss of isobutylene (a neutral loss of 56 Da) is a characteristic fragmentation of tert-butyl esters and Boc-protected amines under certain ionization conditions.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Data Comparison:
| Functional Group | (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (Expected) | N-Boc-L-tryptophan (Observed) | L-tryptophan methyl ester (Observed) |
| N-H Stretch (Indole) | ~3400 cm⁻¹ | ~3400 cm⁻¹ | ~3400 cm⁻¹[1] |
| N-H Stretch (Amine) | ~3300-3400 cm⁻¹ (two bands) | - | ~3300-3400 cm⁻¹ (two bands) |
| O-H Stretch (Carboxylic Acid) | - | ~2500-3300 cm⁻¹ (broad) | - |
| C=O Stretch (Ester) | ~1730 cm⁻¹ | - | ~1751 cm⁻¹[1] |
| C=O Stretch (Carboxylic Acid) | - | ~1710 cm⁻¹ | - |
| C=O Stretch (Carbamate - Boc) | - | ~1690 cm⁻¹ | - |
| N-H Bend (Amine) | ~1600 cm⁻¹ | - | ~1600 cm⁻¹ |
Analysis:
The IR spectrum provides a clear distinction between the three compounds. The target compound will show characteristic N-H stretching bands for the primary amine and the indole, and a strong C=O stretching absorption for the ester group around 1730 cm⁻¹. N-Boc-L-tryptophan will be distinguished by a broad O-H stretch for the carboxylic acid and two C=O stretching bands: one for the carboxylic acid and one for the carbamate of the Boc group. L-tryptophan methyl ester will have a characteristic ester C=O stretch around 1751 cm⁻¹ and N-H stretches for the primary amine and indole.[1]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.
Caption: Workflow for NMR sample preparation.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimal in-source fragmentation.
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the instrument's pressure clamp to ensure uniform contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: Workflow for ATR-FTIR analysis.
Conclusion
The structural validation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is unequivocally achieved through a comprehensive analysis of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. This guide has outlined the expected spectral features and provided a comparative framework against common alternatives, N-Boc-L-tryptophan and L-tryptophan methyl ester. By carefully examining the unique signals arising from the tert-butyl ester group and the free primary amine, researchers can confidently distinguish the target compound. The provided experimental protocols serve as a foundation for acquiring high-quality data, which is paramount for the integrity of any research or development endeavor. Ultimately, the synergistic interpretation of these diverse spectroscopic techniques provides an unassailable confirmation of the molecular structure.
References
-
S. Karmakar, S. P. G, and R. S, "FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP," ResearchGate, Jan. 2014. [Online]. Available: [Link]
Sources
A Comparative Guide to the Purity Analysis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate by HPLC
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for chiral building blocks like (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a derivative of L-tryptophan, is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity analysis of this compound, supported by experimental data and protocols. We will explore both chiral and achiral separation strategies, offering insights into method selection and optimization.
The Critical Role of Purity Analysis
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate serves as a valuable intermediate in the synthesis of complex peptides and pharmaceutical agents. Its chemical and enantiomeric purity is paramount, as impurities can significantly impact the efficacy, safety, and stability of the final drug product. HPLC stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities.[1]
Primary Recommended Method: Chiral HPLC for Enantiomeric Purity
The primary concern in the quality control of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is its enantiomeric purity. The presence of the (R)-enantiomer can lead to undesirable pharmacological effects or reduced therapeutic efficacy. Therefore, a robust chiral HPLC method is indispensable. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in separating a wide array of chiral compounds, including amino acid derivatives.[1][2]
Experimental Protocol: Chiral HPLC
-
Column: A chiral column with a polysaccharide-based stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is highly effective for the enantiomeric resolution of amino acid esters.[3][4]
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol is typically employed.[5] A small amount of an acidic or basic modifier, like trifluoroacetic acid (TFA) or diethylamine (DEA), can be added to improve peak shape and resolution.
-
Detection: UV detection at 220 nm or 280 nm is suitable due to the indole chromophore in the molecule.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Temperature: The analysis is typically performed at ambient temperature.
Workflow for Chiral HPLC Purity Analysis
Caption: Workflow for enantiomeric purity analysis.
Performance Data: Chiral HPLC
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | - | > 2.0 |
| Tailing Factor | 1.1 | 1.2 |
| Limit of Quantitation (LOQ) | - | 0.05% |
Alternative Method 1: Reversed-Phase HPLC for Achiral Purity and Impurity Profiling
While chiral HPLC is essential for enantiomeric purity, a reversed-phase HPLC (RP-HPLC) method is crucial for assessing chemical purity and identifying potential process-related impurities and degradation products. RP-HPLC is the most widely used mode of HPLC for pharmaceutical analysis due to its robustness and broad applicability.[7]
Potential Impurities
Based on the common synthesis of amino acid tert-butyl esters, which often involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst, potential impurities may include:
-
L-Tryptophan: The starting material.
-
Di-tert-butylated byproducts: Resulting from further reaction with isobutylene.
-
Degradation products: Arising from the acidic conditions of the synthesis or storage.
Experimental Protocol: RP-HPLC
-
Column: A C18 column is the standard choice for reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic modifier (e.g., acetonitrile) is typically employed to separate compounds with a range of polarities.[6]
-
Detection: UV detection at 220 nm or 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 30 °C) to improve peak shape.
Performance Data: RP-HPLC
| Compound | Retention Time (min) |
| L-Tryptophan | 3.2 |
| (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate | 12.8 |
| Potential Di-tert-butylated Impurity | 18.5 |
Alternative Method 2: Ultra-Performance Liquid Chromatography (UPLC)
For laboratories requiring higher throughput and greater resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over conventional HPLC. UPLC utilizes smaller particle size columns (sub-2 µm), which allows for faster separations and improved efficiency.[] This can be particularly advantageous for complex samples or when analyzing a large number of samples.
Comparison of HPLC and UPLC
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Comparison of Analytical Techniques
Caption: Selection of HPLC methods based on analytical goals.
Conclusion
The comprehensive purity analysis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate necessitates a multi-faceted approach. A dedicated chiral HPLC method is non-negotiable for the accurate determination of enantiomeric excess. This should be complemented by a robust reversed-phase HPLC or UPLC method to profile and quantify any achiral process-related impurities and degradation products. The choice between conventional HPLC and UPLC will depend on the specific laboratory needs regarding sample throughput, resolution requirements, and available instrumentation. By employing these orthogonal HPLC techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of this critical synthetic intermediate.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). analysis of amino acids by high performance liquid chromatography. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]
-
ResearchGate. (2025). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detection of impurities in dietary supplements containing l-tryptophan. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (2013). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. National Institutes of Health. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. PubChem. Retrieved from [Link]
-
eScholarship.org. (n.d.). 621 ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY. eScholarship.org. Retrieved from [Link]
-
National Institutes of Health. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. National Institutes of Health. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
The Chiral Notebook. (n.d.). The Chiral Notebook. Phenomenex. Retrieved from [Link]
-
PubMed. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. PubMed. Retrieved from [Link]
-
LCGC International. (2012). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. LCGC International. Retrieved from [Link]
- Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride. Google Patents.
-
MDPI. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. MDPI. Retrieved from [Link]
-
MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. ResearchGate. Retrieved from [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Detection of impurities in dietary supplements containing l-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Enantiomeric Excess Determination of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a protected derivative of the essential amino acid L-tryptophan, serves as a critical chiral building block in the synthesis of numerous bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Ensuring its enantiomeric integrity is paramount, as the presence of the (R)-enantiomer can lead to reduced therapeutic effect, altered pharmacological profiles, or unforeseen toxicity.
This guide provides a comprehensive comparison of the principal analytical methodologies for determining the enantiomeric excess (ee) of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges.
The Analytical Imperative: Why Enantiomeric Excess Matters
Enantiomeric excess (% ee) is a measure of the purity of a chiral substance, quantifying the prevalence of one enantiomer over the other.[3][4] It is defined as:
% ee = (|[S] - [R]| / ([S] + [R])) x 100
For a compound like (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a high % ee (typically >99%) is crucial to guarantee that the biological activity of the final product is attributable solely to the desired stereoisomer.[5]
Comparative Analysis of Key Methodologies
The determination of enantiomeric excess for tryptophan derivatives can be effectively accomplished by several advanced analytical techniques. The most prominent among these are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely adopted and robust technique for enantiomeric separations in the pharmaceutical industry.[6] The principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Mechanism of Separation: For amino acid derivatives like tryptophan esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[7][8] Chiral recognition is achieved through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking (with the indole ring), and steric hindrance within the chiral cavities of the CSP.[9]
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with UV detection.[7]
-
Column: Lux® Cellulose-2 or similar cellulose tris(3-chloro-4-methylphenylcarbamate) CSP.
-
Mobile Phase: Isocratic mixture of Hexane/2-Propanol (IPA)/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). The small amount of amine additive is crucial for improving peak shape and resolution for amino compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm (due to the indole chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Performance
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (t R ) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R s ) | \multicolumn{2}{c | }{ > 2.0 } |
| Separation Factor (α) | \multicolumn{2}{c | }{ ~ 1.25 } |
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Expert Insights: The choice of mobile phase modifier and its concentration is critical. While IPA is a common choice, ethanol can sometimes offer different selectivity. The amine additive (DEA) minimizes peak tailing by competing with the analyte's amino group for active sites on the silica support of the CSP.
Trustworthiness: This method is self-validating. A racemic standard should be run to confirm the resolution of the two enantiomers. The limit of quantification (LOQ) for the minor enantiomer should be established to ensure accurate ee determination at high purity levels (>99.5%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method A: Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[10][11] This association leads to different magnetic environments for the corresponding nuclei in each enantiomer, resulting in separate signals (chemical shift non-equivalence, Δδ).
Mechanism of Action: For (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, a chiral acid like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) can serve as an effective CSA. The interaction involves acid-base chemistry between the phosphate group of BNPPA and the amino group of the analyte, along with π-π stacking between the binaphthyl and indole ring systems.
Experimental Protocol: NMR with CSA
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the CSA (e.g., (R)-BNPPA) directly to the NMR tube.
-
Mix thoroughly and re-acquire the ¹H NMR spectrum.
-
-
Analysis: Identify a well-resolved proton signal that shows splitting after the addition of the CSA. The tert-butyl signal is often an excellent candidate due to its sharp singlet nature. Calculate the % ee from the integration of the two resolved signals.
Method B: Chiral Derivatizing Agents (CDAs)
CDAs react covalently with the analyte to form stable diastereomers.[12] A common CDA for amines and amino esters is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).
Causality Behind Choices: While effective, the use of CDAs involves an irreversible chemical reaction. This necessitates that the reaction goes to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other), which can lead to inaccurate ee measurements.[3] For this reason, the use of CSAs is often preferred for its simplicity and non-destructive nature.
Data Presentation: NMR Performance
| Parameter | Description | Typical Value |
| Analyte Proton | tert-Butyl singlet | ~1.5 ppm |
| Chemical Shift Non-equivalence (Δδ) | Difference in chemical shift between diastereomeric complexes | 0.02 - 0.05 ppm |
| CSA | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) | 1.2 equivalents |
Workflow for NMR Analysis with CSA
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.
Expert Insights: For separating tryptophan derivatives, SFC on polysaccharide-based CSPs is highly effective. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to high efficiency and rapid analysis times, often under 5 minutes.
Comparative Advantage: The primary advantage of SFC over HPLC is speed. This makes it exceptionally well-suited for high-throughput screening applications in process development or quality control environments.
Experimental Protocol: Chiral SFC
-
Instrumentation: Analytical SFC system with UV detection.
-
Column: A polysaccharide-based chiral column suitable for SFC (e.g., CHIRALPAK® series).
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent like Methanol or Ethanol (e.g., 85:15 CO₂/Methanol).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm.
Method Selection Guide: Choosing the Right Tool
The optimal method depends on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for preparative-scale separation.
| Feature | Chiral HPLC | NMR with CSA | Chiral SFC |
| Principle | Chromatographic Separation | Diastereomeric Complexation | Chromatographic Separation |
| Speed | Moderate (10-20 min) | Fast (<15 min) | Very Fast (<5 min) |
| Sensitivity | High (LOD in ng range) | Lower (requires mg of sample) | High (comparable to HPLC) |
| Solvent Usage | High (organic solvents) | Low (deuterated solvent) | Low (mainly CO₂) |
| Instrumentation | Widely available | Widely available | Less common than HPLC |
| Best For | Routine QC, high accuracy, method development | Rapid check, structural confirmation | High-throughput screening, "green" chemistry |
Conclusion
The determination of the enantiomeric excess of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate can be reliably achieved using several powerful analytical techniques. Chiral HPLC stands out as the gold standard for its robustness, high resolution, and widespread availability. NMR spectroscopy with a chiral solvating agent offers a rapid, non-separative alternative that is ideal for quick purity checks and situations where chromatographic methods are less accessible. Finally, Chiral SFC presents a compelling option for high-throughput environments, delivering extremely fast and environmentally friendly analyses without compromising separation quality.
The selection of the most appropriate method requires a careful consideration of the analytical needs. By understanding the principles, advantages, and practical considerations outlined in this guide, researchers can confidently select and implement a method that ensures the stereochemical integrity of this vital chiral building block.
References
-
Fukushima, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase. National Institutes of Health. [Link]
- Ilkei, B., et al. (n.d.).
-
Savić, J., et al. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]
-
ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). Application of 2D-liquid chromatography for the separation of a mixture of isomeric and structurally related azatryptophan derivatives. Analytical Methods. [Link]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. ResearchGate. [Link]
-
MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Separation of Tryptophan Enantiomers by Ligand-Exchange Chromatography With Novel Chiral Ionic Liquids Ligand. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chiral separation of tryptophan by particleloaded CEC. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
PubMed. (2014). Separation of tryptophan enantiomers by ligand-exchange chromatography with novel chiral ionic liquids ligand. PubMed. [Link]
-
ResearchGate. (2008). Separation and determination of the tryptophan enantiomers. ResearchGate. [Link]
-
PubMed. (2022). Enantioselective synthesis of indole-based unnatural β-Alkynyl α-amino acid derivatives via chiral phosphoric acid catalysis. PubMed. [Link]
-
Science of Synthesis. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). ARTICLE. Royal Society of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Application of achiral-chiral two dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Semantic Scholar. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
ACS Publications. (2021). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters. [Link]
-
PubMed Central. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. PubMed Central. [Link]
-
Royal Society of Chemistry. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants).
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
ACS Publications. (2022). β3-Tryptophans by Iron-Catalyzed Enantioselective Amination of 3-Indolepropionic Acids. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. [Link]
-
ScienceDaily. (2021). Enantioselective synthesis of indole derivatives. ScienceDaily. [Link]
-
National Institutes of Health. (n.d.). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. National Institutes of Health. [Link]
Sources
- 1. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
